Suc-Gly-Gly-Phe-pNA
Description
Propriétés
IUPAC Name |
4-[[2-[[2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIUBWVKZQDOG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68982-90-1 | |
| Record name | N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68982-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinylglycyl-phenylalanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068982901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chromogenic Substrate Suc-Gly-Gly-Phe-pNA: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical research to assay the enzymatic activity of chymotrypsin and other chymotrypsin-like serine proteases. Its specificity for these enzymes, coupled with a straightforward colorimetric readout, makes it a valuable tool in enzyme kinetics, inhibitor screening, and diagnostics. This technical guide provides a comprehensive overview of the use of this compound in research, including its mechanism of action, quantitative kinetic parameters, detailed experimental protocols, and its application in studying cellular signaling pathways.
Core Principles and Mechanism of Action
This compound is an oligopeptide mimic of a natural chymotrypsin substrate. The enzyme specifically recognizes and cleaves the peptide bond on the C-terminal side of the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a chromophore. In its uncleaved state, the substrate is colorless. However, upon enzymatic hydrolysis, the liberated pNA exhibits a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the chymotrypsin activity under defined conditions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound with bovine pancreatic α-chymotrypsin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₅O₈ | [2] |
| Molecular Weight | 499.47 g/mol | [2] |
| CAS Number | 68982-90-1 | [2] |
Table 2: Kinetic Parameters of Bovine α-Chymotrypsin with this compound
| Parameter | Value | Reference |
| K_m_ | 1.6 mM | [3][4] |
| V_max_ | Not readily available in the searched literature | |
| k_cat_ | Not readily available in the searched literature |
Table 3: Optimal Assay Conditions for Chymotrypsin with this compound
| Condition | Optimal Range/Value | Reference |
| pH | 7.5 - 9.0 | |
| Temperature | 37 - 50 °C | |
| Wavelength for Detection | 405 nm | [1] |
Experimental Protocols
Detailed Methodology for a Standard Chymotrypsin Activity Assay
This protocol is adapted for a 96-well microplate format, allowing for high-throughput analysis.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl buffer with 0.01 M CaCl₂, pH 9.0.
-
Dissolve Tris base and calcium chloride in deionized water.
-
Adjust the pH to 9.0 with HCl.
-
Store at 4°C.
-
-
Substrate Stock Solution (e.g., 50 mM):
-
Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (e.g., 1 mM):
-
Dilute the substrate stock solution in the assay buffer to the desired final concentration. Prepare this solution fresh before each experiment.
-
-
Enzyme Solution (Bovine α-Chymotrypsin):
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Further dilute the enzyme in cold assay buffer to a working concentration that yields a linear rate of absorbance change over the desired time course. The optimal concentration should be determined empirically.
-
2. Assay Procedure:
-
Plate Setup: Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 20 µL of the enzyme solution to each well to initiate the reaction. For a negative control, add 20 µL of assay buffer without the enzyme.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the assay temperature.
-
Data Acquisition: Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.
3. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by plotting absorbance against time. The slope of the linear portion of this curve (ΔAbs/Δt) represents the reaction rate.
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA production. The molar extinction coefficient (ε) for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹. The path length (l) for a standard 96-well plate is typically around 0.5 cm for a 200 µL volume, but should be confirmed for the specific instrument used.
-
Determine Enzyme Activity: Express the enzyme activity in standard units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Signaling Pathways and Logical Relationships
While chymotrypsin is primarily known as a digestive enzyme, recent research has unveiled its role in cellular signaling, particularly through the activation of Protease-Activated Receptors (PARs).
Chymotrypsin-Mediated Activation of PAR2 Signaling
Chymotrypsin can cleave the N-terminal extracellular domain of PAR2, a G-protein coupled receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a downstream signaling cascade with significant physiological consequences.
// Nodes Chymotrypsin [label="Chymotrypsin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAR2 [label="PAR2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Gq [label="Gq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_pathway [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Gene\nTranscription", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammatory\nResponse", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Chymotrypsin -> PAR2 [label="Cleavage &\nActivation", color="#202124", fontcolor="#202124"]; PAR2 -> Gq [label=" ", color="#202124"]; Gq -> PLC [label=" ", color="#202124"]; PLC -> PIP2 [label="Hydrolysis", color="#202124", fontcolor="#202124"]; PIP2 -> IP3 [label=" ", style=dashed, arrowhead=none, color="#5F6368"]; PIP2 -> DAG [label=" ", style=dashed, arrowhead=none, color="#5F6368"]; IP3 -> ER [label="Binds to\nreceptor", color="#202124", fontcolor="#202124"]; ER -> Ca_release [label=" ", color="#202124"]; DAG -> PKC [label="Activation", color="#202124", fontcolor="#202124"]; PKC -> ERK_pathway [label=" ", color="#202124"]; Ca_release -> ERK_pathway [label=" ", style=dashed, color="#5F6368"]; ERK_pathway -> Transcription [label=" ", color="#202124"]; Transcription -> Inflammation [label=" ", style=dashed, color="#5F6368"]; }
Caption: Chymotrypsin activates PAR2, leading to Gq-mediated signaling, calcium release, and MAPK/ERK pathway activation.
Experimental Workflow for Chymotrypsin Kinetic Assay
The following diagram outlines the logical flow of a typical kinetic experiment using this compound.
// Nodes Reagent_Prep [label="Reagent Preparation\n(Buffer, Substrate, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Setup [label="Plate Setup\n(Add Working Substrate Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubation\n(Equilibrate at Assay Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Start [label="Initiate Reaction\n(Add Enzyme Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Acquisition [label="Kinetic Measurement\n(Read Absorbance at 405 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate V₀, Enzyme Activity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Results [label="Results\n(Kinetic Parameters, Inhibition Constants)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reagent_Prep -> Plate_Setup [color="#202124"]; Plate_Setup -> Pre_incubation [color="#202124"]; Pre_incubation -> Reaction_Start [color="#202124"]; Reaction_Start -> Data_Acquisition [color="#202124"]; Data_Acquisition -> Data_Analysis [color="#202124"]; Data_Analysis -> Results [color="#202124"]; }
Caption: Workflow for a chymotrypsin kinetic assay using a chromogenic substrate.
Conclusion
This compound remains a cornerstone substrate for the in vitro characterization of chymotrypsin and related proteases. Its reliability, ease of use, and the wealth of historical data make it an excellent choice for a wide range of research applications, from fundamental enzyme kinetics to high-throughput screening for novel inhibitors. Furthermore, the growing understanding of chymotrypsin's role in cellular signaling opens new avenues for research where this substrate can be employed to investigate the enzymatic activity in more complex biological contexts. This guide provides the foundational knowledge and practical protocols for the effective utilization of this compound in the modern research laboratory.
References
The Specificity of Suc-Gly-Gly-Phe-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the substrate specificity of N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the enzymatic cleavage of this chromogenic substrate, including detailed kinetic data, experimental protocols, and relevant signaling pathways.
Introduction
This compound is a synthetic peptide substrate widely utilized in biochemical assays to measure the activity of certain proteases. Its structure, featuring a phenylalanine residue adjacent to a p-nitroanilide (pNA) group, makes it a prime target for chymotrypsin and other chymotrypsin-like serine proteases. Cleavage of the amide bond C-terminal to the phenylalanine releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. This guide will delve into the specificity of this substrate with key enzymes, providing the technical details necessary for its effective use in research and development.
Enzyme Specificity and Kinetic Parameters
The utility of this compound as a research tool is defined by its specificity towards certain proteases. While it is predominantly known as a substrate for α-chymotrypsin, its interaction with other enzymes such as cathepsin G and human leukocyte elastase is also of significant interest.
α-Chymotrypsin
α-Chymotrypsin, a digestive serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, particularly phenylalanine, tryptophan, and tyrosine. This makes this compound an excellent substrate for this enzyme. The kinetic parameters for the hydrolysis of this compound by bovine pancreatic α-chymotrypsin are well-characterized.
Cathepsin G
Human Leukocyte Elastase (HLE)
Human Leukocyte Elastase (HLE), another serine protease from neutrophil granules, preferentially cleaves after small aliphatic amino acids such as valine and alanine[2]. It has been reported that HLE does not hydrolyze the similar substrate Suc-AAPF-pNA. This suggests a low to negligible activity of HLE towards this compound, highlighting the substrate's specificity for chymotrypsin-like enzymes.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the interaction of key proteases with this compound and a closely related substrate.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | This compound | 1.6[3][4] | - | - |
| Cathepsin G | Suc-AAPF-pNA | 1.7[1] | - | - |
| Human Leukocyte Elastase | Suc-AAPF-pNA | - | - | No reported hydrolysis |
Note: Data for kcat and kcat/Km for this compound with these enzymes is not consistently reported in the surveyed literature. The data for Suc-AAPF-pNA is included as a proxy for Cathepsin G and HLE specificity.
Experimental Protocols
A detailed methodology for a standard enzymatic assay using this compound is provided below. This protocol can be adapted for specific experimental needs.
General Assay for Protease Activity using this compound
Objective: To determine the enzymatic activity of a protease (e.g., chymotrypsin) by measuring the rate of p-nitroaniline release from this compound.
Materials:
-
Protease solution (e.g., bovine α-chymotrypsin) of known concentration.
-
This compound substrate.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
-
Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Spectrophotometer capable of reading absorbance at 405-410 nm.
-
96-well microplate or cuvettes.
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Working Substrate Solution: Dilute the stock solution with Assay Buffer to achieve the desired final concentrations for the assay (e.g., a range of concentrations from 0.1 mM to 5 mM for kinetic studies).
-
Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear rate of reaction over the desired time course.
-
-
Assay Setup:
-
Pipette the appropriate volume of Assay Buffer into each well of the microplate or cuvette.
-
Add the desired volume of the Working Substrate Solution to each well.
-
Pre-incubate the plate/cuvettes at the desired temperature for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
To start the reaction, add the Enzyme Solution to each well.
-
Mix gently but thoroughly.
-
-
Measurement of Absorbance:
-
Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Readings should be taken at regular intervals (e.g., every 30 or 60 seconds) for a period sufficient to establish a linear rate (typically 5-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm and pH 7.5).
-
For kinetic parameter determination, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Biological Context
The proteases that interact with this compound are involved in distinct biological processes. Understanding these pathways is crucial for interpreting experimental results and for drug development efforts targeting these enzymes.
Chymotrypsin Activation Pathway
Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the pancreas to prevent autodigestion. Its activation is a critical step in the digestive cascade in the small intestine.
Caption: Activation cascade of chymotrypsin from its zymogen precursor.
Cathepsin G Signaling in Inflammation
Cathepsin G, released by neutrophils during inflammation, can activate Protease-Activated Receptor 4 (PAR4) on platelets, leading to platelet aggregation and amplification of the inflammatory response. This is a distinct pathway from thrombin-mediated PAR4 activation.
Caption: Cathepsin G activates PAR4, initiating downstream signaling.
Experimental Workflow for Kinetic Analysis
The logical flow of a typical kinetic experiment using this compound is outlined below.
Caption: Step-by-step workflow for a protease kinetic assay.
Conclusion
This compound is a valuable tool for the specific and sensitive measurement of chymotrypsin and chymotrypsin-like protease activity. Its utility is underscored by its high specificity, which allows for the differentiation of these enzymes from other proteases such as human leukocyte elastase. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this substrate in a variety of research and drug development contexts, from basic enzymatic characterization to the investigation of complex inflammatory signaling pathways.
References
Suc-Gly-Gly-Phe-pNA mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Suc-Gly-Gly-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (this compound) as a chromogenic substrate for chymotrypsin. This document outlines the enzymatic reaction, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core biochemical pathways and workflows.
Core Mechanism of Action
This compound serves as a specific substrate for the serine protease α-chymotrypsin. The fundamental principle of its action lies in the enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety.[1] Chymotrypsin is an endopeptidase that preferentially hydrolyzes peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[2]
The enzymatic reaction is catalyzed by the catalytic triad within the active site of chymotrypsin, which consists of serine-195, histidine-57, and aspartate-102. The hydrolysis of this compound proceeds through a two-step mechanism: acylation and deacylation, which involves the formation of a transient acyl-enzyme intermediate.
Upon cleavage, the p-nitroaniline molecule is released. While the intact substrate is nearly colorless, the liberated p-nitroaniline has a distinct yellow color and exhibits strong absorbance at a wavelength of 405-410 nm.[3][4] This chromogenic property allows for a continuous and direct spectrophotometric measurement of the enzymatic activity, as the rate of p-nitroaniline release is directly proportional to the chymotrypsin activity.[3][4]
Quantitative Data
The interaction between chymotrypsin and its substrate this compound can be characterized by Michaelis-Menten kinetics. The following table summarizes the available quantitative data for this interaction.
| Enzyme | Substrate | Km | kcat | Vmax |
| α-Chymotrypsin | This compound | 1.6 mM[5][6] | Not Found | Not Found |
Experimental Protocols
The following is a detailed methodology for a typical enzyme kinetics assay to determine the activity of α-chymotrypsin using this compound as a substrate. This protocol is synthesized from established methods for similar chymotrypsin assays.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Calcium chloride (CaCl2)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates (for microplate reader assays) or cuvettes (for spectrophotometer assays)
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl2. Adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C or 37°C).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. Store this stock solution in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer, such as 1 mM HCl, to a concentration of 1 mg/mL. Store in aliquots at -20°C or -80°C.
-
Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution with the assay buffer to the desired final concentration (e.g., 1-10 µg/mL). Keep the working enzyme solution on ice.
Assay Procedure (96-Well Plate Format)
-
Substrate Dilution: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 mM to 5 mM).
-
Assay Setup: To each well of a 96-well microplate, add the following in order:
-
X µL of assay buffer
-
Y µL of the diluted substrate solution
-
Total volume should be brought to a pre-final volume (e.g., 180 µL) with assay buffer.
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding Z µL of the working enzyme solution to each well, bringing the final volume to, for example, 200 µL. Mix gently by pipetting or using a plate shaker.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the increase in absorbance at 405 nm over time (e.g., every 30-60 seconds) for a duration of 10-15 minutes.
Data Analysis
-
Calculate the initial reaction velocity (V0): Determine the initial rate of the reaction by plotting absorbance versus time for each substrate concentration. The slope of the linear portion of this curve corresponds to the initial velocity (ΔAbs/Δt).
-
Convert absorbance to concentration: Convert the rate of change in absorbance to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M-1cm-1 at 410 nm and pH 7.5), c is the concentration, and l is the path length of the light through the solution.
-
Determine Kinetic Parameters: Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can then be calculated using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: Catalytic cycle of chymotrypsin with this compound.
Caption: Experimental workflow for chymotrypsin kinetic assay.
Caption: Signal generation pathway for this compound assay.
References
- 1. The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis and Methanolysis of Acetyl-L-phenylalanine Methyl Ester. Evidence for the Specific Binding of Water on the Enzyme Surface1 | Scilit [scilit.com]
- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Suc-Gly-Gly-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) is a synthetic oligopeptide and chromogenic substrate extensively utilized in biochemical and pharmaceutical research.[1] Its specific amino acid sequence and the terminal p-nitroanilide (pNA) group make it a valuable tool for the sensitive detection of proteolytic activity, particularly for serine proteases like chymotrypsin.[1][2][3] Cleavage of the amide bond between the phenylalanine and the pNA moiety by an appropriate enzyme releases the yellow-colored p-nitroaniline, which can be readily quantified spectrophotometrically.[2][3] This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for this compound.
Core Chemical Properties
This compound is a well-characterized compound with defined physicochemical properties crucial for its application in enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₅O₈ | [1][2] |
| Molecular Weight | 499.47 g/mol | [2][4] |
| CAS Number | 68982-90-1 | [1][2][3] |
| Appearance | White to faint yellow powder | [5] |
| Purity | ≥98% - ≥99% (by TLC) | [1][5] |
| Melting Point | 209 - 211 °C | [1] |
| Km for Chymotrypsin | 1.6 mM | [4][6] |
Solubility and Stability
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |
| Soluble in acetic acid (20 mg/mL) | ||
| Storage (Lyophilized) | Store desiccated at ≤ -20°C for long-term stability. | [1] |
| Storage (in Solution) | Store DMSO stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stable for over 2 years when stored properly. | [5] |
Enzymatic Hydrolysis of this compound
The primary application of this compound is as a substrate for chymotrypsin and other related proteases. The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then catalyzes the conversion of the substrate into a product (P), in this case, the cleaved peptide and p-nitroaniline.
Experimental Protocols
Preparation of Stock and Working Solutions
A generalized workflow for the preparation and use of this compound in an enzymatic assay is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Biosynth [biosynth.com]
- 3. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Suc-Gly-Gly-Phe-pNA molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the biochemical tool, N-Succinyl-Glycyl-Glycyl-Phenylalanine p-nitroanilide (Suc-Gly-Gly-Phe-pNA). It serves as a crucial substrate for assaying chymotrypsin and other proteases with similar specificities. This document outlines its core properties, a detailed experimental protocol for its use in enzyme activity assays, and a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a synthetic tetrapeptide derivative that is widely used as a chromogenic substrate in biochemical assays. Its specificity for chymotrypsin allows for the reliable determination of this enzyme's activity in various samples.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for preparing solutions of known concentrations and for various biochemical calculations.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₅N₅O₈ | [1][2][3][4][5][6] |
| Molecular Weight | 499.47 g/mol | [1][3][4][5][6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | [5] |
Enzymatic Assay of Chymotrypsin using this compound
The following section provides a detailed protocol for a typical chymotrypsin activity assay. The principle of this assay is the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the substrate and the p-nitroaniline group. The release of p-nitroaniline (pNA), a yellow chromophore, is monitored spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity.
Experimental Protocol
Materials:
-
This compound
-
Chymotrypsin (e.g., from bovine pancreas)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates or cuvettes
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of this compound in DMSO to create a stock solution. This solution should be stored at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution with the Tris buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh before each experiment.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Further dilute the stock solution with the assay buffer to achieve a concentration that results in a linear rate of absorbance change over time. The optimal concentration should be determined empirically.
-
-
Assay Execution (96-well plate format):
-
Add a specific volume of the working substrate solution to each well of the microplate (e.g., 180 µL).
-
To initiate the enzymatic reaction, add a small volume of the diluted enzyme solution to each well (e.g., 20 µL).
-
Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or the well.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the chymotrypsin activity assay using this compound.
Caption: Workflow for Chymotrypsin Activity Assay.
References
Principle of Chymotrypsin Assay Using Suc-Gly-Gly-Phe-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the enzymatic assay of chymotrypsin using the chromogenic substrate N-Succinyl-Glycyl-Glycyl-L-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). This assay is a fundamental tool for studying chymotrypsin kinetics, screening for inhibitors, and characterizing the enzymatic activity in various biological samples.
Core Principle: Enzymatic Hydrolysis and Chromogenic Detection
The chymotrypsin assay using this compound is based on a straightforward enzymatic reaction that results in a quantifiable color change. Chymotrypsin, a serine protease, specifically recognizes and cleaves the peptide bond on the C-terminal side of aromatic amino acids, such as phenylalanine.
The substrate, this compound, is a synthetic tetrapeptide that mimics the natural cleavage site of chymotrypsin. The C-terminus of the phenylalanine residue is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon enzymatic cleavage by chymotrypsin, p-nitroaniline is released.[1][2] The liberated p-nitroaniline has a distinct yellow color and exhibits strong absorbance at a wavelength of 405 nm.[1][2][3] The rate of p-nitroaniline formation, measured as the increase in absorbance at 405 nm over time, is directly proportional to the chymotrypsin activity under initial velocity conditions.[3]
The enzymatic reaction can be summarized as follows:
This compound (colorless) + H₂O ---(Chymotrypsin)---> Suc-Gly-Gly-Phe (colorless) + p-nitroaniline (yellow)
This colorimetric assay provides a simple, sensitive, and continuous method to monitor chymotrypsin activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the chymotrypsin assay using this compound. These values are essential for experimental design and data analysis.
| Parameter | Value | Conditions | Notes |
| Substrate | N-Succinyl-Glycyl-Glycyl-L-Phenylalanine-p-nitroanilide (this compound) | - | Chromogenic substrate for chymotrypsin.[1][2][4][5] |
| Molecular Weight of Substrate | 499.47 g/mol | - | |
| Enzyme | α-Chymotrypsin | Typically pH 7.8-8.3, 25-37°C | A serine protease that cleaves peptide bonds after aromatic amino acids. |
| Product (Chromophore) | p-nitroaniline (pNA) | - | Yellow-colored product measured spectrophotometrically. |
| Wavelength of Maximum Absorbance (λmax) for pNA | ~405 nm | Varies slightly with buffer composition and pH. | The most common wavelength for measurement.[1][2][3] |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,960 M⁻¹cm⁻¹ | at 405 nm | This value can be used to convert the rate of change in absorbance to the rate of product formation in molar concentration.[6] Another source reports a value of 9,500 M⁻¹cm⁻¹ at 405 nm. It is crucial to either determine this value experimentally under the specific assay conditions or use a well-established value for the given buffer system. |
| Michaelis-Menten Constant (Km) | 1.6 mM | - | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[4][5] |
Experimental Protocols
This section provides a detailed methodology for performing the chymotrypsin assay using this compound. The protocol can be adapted for various applications, including enzyme kinetics and inhibitor screening.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (from bovine pancreas) in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a typical assay, a final concentration in the nanomolar range is appropriate. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution (this compound): Prepare a 100 mM stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as the substrate has limited solubility in aqueous solutions. Store the stock solution at -20°C, protected from light.
-
Stopping Reagent (for endpoint assays): 30% (v/v) Acetic Acid. This is used to stop the enzymatic reaction by lowering the pH.
Assay Procedure (Kinetic Assay in a 96-well plate)
-
Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:
-
Assay Buffer
-
Chymotrypsin solution (diluted in Assay Buffer to the desired final concentration)
-
For inhibitor screening, add the inhibitor solution at this step and pre-incubate with the enzyme for a specified time (e.g., 10-15 minutes) at the assay temperature.
-
-
Equilibrate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the Reaction: Add the substrate solution (diluted from the stock solution into the Assay Buffer to the desired final concentrations) to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration sufficient to obtain a linear initial rate (typically 5-10 minutes).
-
Data Analysis:
-
Plot the absorbance at 405 nm against time for each reaction.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔA/min).
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (in M/min) using the Beer-Lambert law: V₀ (M/min) = (ΔA/min) / (ε × l) where:
-
ε is the molar extinction coefficient of p-nitroaniline (e.g., 9,960 M⁻¹cm⁻¹).[6]
-
l is the path length of the light in the well (in cm). For a 96-well plate, this needs to be determined or provided by the instrument manufacturer.
-
-
Endpoint Assay Procedure
-
Follow steps 1 and 2 of the kinetic assay protocol.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction for a fixed period (e.g., 15-30 minutes) at the assay temperature.
-
Stop the reaction by adding the stopping reagent (e.g., 50 µL of 30% acetic acid) to each well.
-
Measure the final absorbance at 405 nm.
-
The net absorbance (after subtracting the blank) is proportional to the amount of product formed.
Mandatory Visualizations
Enzymatic Reaction and Detection Principle
Caption: Enzymatic cleavage of this compound by chymotrypsin and subsequent detection.
Experimental Workflow for Chymotrypsin Inhibitor Screening
Caption: A typical workflow for screening chymotrypsin inhibitors using a chromogenic assay.
References
Detecting Protease Activity with Suc-Gly-Gly-Phe-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-Glycyl-Glycyl-L-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) for the detection and quantification of protease activity, with a primary focus on chymotrypsin. This document details the underlying principles, experimental protocols, and applications in research and drug discovery.
Introduction: The Principle of Chromogenic Protease Assays
This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of chymotrypsin and other related serine proteases. The core principle of this assay lies in the enzymatic cleavage of the peptide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety. Upon hydrolysis by a protease with chymotrypsin-like specificity, the colorless substrate releases p-nitroaniline, a yellow chromophore. The rate of pNA release is directly proportional to the enzymatic activity and can be quantified by measuring the increase in absorbance at 405 nm.[1][2]
The specificity of this compound is conferred by the phenylalanine residue at the P1 position, which fits into the hydrophobic S1 binding pocket of chymotrypsin.[3] Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[3]
Mechanism of Action
Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds through a well-characterized mechanism involving a catalytic triad of serine, histidine, and aspartate residues in its active site.[4] The hydrolysis of this compound proceeds via a two-step "ping-pong" mechanism:
-
Acylation: The serine-195 residue in the active site of chymotrypsin acts as a nucleophile, attacking the carbonyl group of the phenylalanine residue in the substrate. This forms a tetrahedral intermediate which then collapses, releasing the p-nitroaniline and forming a transient acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and, activated by the histidine-57 residue, hydrolyzes the acyl-enzyme intermediate. This regenerates the active enzyme and releases the succinyl-glycyl-glycyl-phenylalanine peptide.
The continuous release of the yellow p-nitroaniline allows for a real-time kinetic measurement of the protease activity.
References
The Prism of Discovery: An In-depth Technical Guide to Enzyme Kinetics with Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and drug discovery, understanding the kinetics of enzymes is paramount. Enzymes, the biological catalysts of life, are central to countless physiological processes, making them prime targets for therapeutic intervention. This guide provides a comprehensive exploration of enzyme kinetics through the lens of a powerful and widely used technique: the chromogenic substrate assay. By harnessing the simplicity of color change, these assays offer a robust and accessible method for elucidating enzyme mechanisms, quantifying their activity, and screening for potential inhibitors.
This document will delve into the core principles of chromogenic assays, provide detailed experimental protocols for key enzyme classes, present quantitative kinetic data in a clear and comparative format, and illustrate critical workflows and pathways using detailed diagrams.
Core Principles of Chromogenic Enzyme Kinetic Assays
Chromogenic assays are a cornerstone of enzyme kinetics, relying on a simple yet elegant principle: an enzyme-catalyzed reaction that results in a colored product.[1] The substrate in these assays is a colorless molecule that, upon enzymatic modification, releases a chromophore—a molecule that absorbs light in the visible spectrum.[1] The rate of color formation is directly proportional to the rate of the enzymatic reaction, allowing for continuous and quantitative monitoring of enzyme activity using a spectrophotometer.[2][3]
The fundamental reaction can be summarized as:
Enzyme + Chromogenic Substrate (Colorless) → Enzyme-Substrate Complex → Enzyme + Product (Colored)
The intensity of the color produced is measured over time as an increase in absorbance at a specific wavelength. This data is then used to calculate the initial reaction velocity (V₀), a critical parameter in enzyme kinetics.
Michaelis-Menten Kinetics
The relationship between the initial velocity (V₀), the substrate concentration ([S]), and the key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—is described by the Michaelis-Menten equation:[4][5]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[5] It is directly proportional to the enzyme concentration.
-
Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[5] It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.
By measuring the initial velocities at various substrate concentrations, researchers can determine Vₘₐₓ and Kₘ, providing fundamental insights into the enzyme's catalytic efficiency.
Data Analysis
The Michaelis-Menten equation describes a hyperbolic curve. To simplify the determination of Kₘ and Vₘₐₓ, the data is often linearized using graphical methods such as the Lineweaver-Burk plot, which plots the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This double-reciprocal plot yields a straight line with the y-intercept representing 1/Vₘₐₓ and the x-intercept representing -1/Kₘ.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate enzyme kinetic studies. The following sections provide step-by-step protocols for chromogenic assays of several key enzyme classes.
Protease Assay using a p-Nitroanilide (pNA) Substrate
Proteases are enzymes that catalyze the breakdown of proteins and peptides.[2] Serine proteases, a major class of these enzymes, can be readily assayed using chromogenic substrates containing p-nitroaniline (pNA).[2] Upon cleavage of the peptide bond by the protease, the yellow-colored pNA is released and can be quantified by measuring the absorbance at 405 nm.[2]
Materials:
-
Purified protease
-
Chromogenic substrate stock solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Working Solutions: Create a series of substrate dilutions in the assay buffer from the stock solution.
-
Prepare Enzyme Solution: Dilute the purified protease in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of each substrate working solution to triplicate wells of the 96-well plate.
-
Include a "no-enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution.
-
Include a "no-substrate" control containing the enzyme solution and assay buffer.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well (except the "no-enzyme" controls).
-
Data Acquisition: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
Phosphatases are enzymes that remove phosphate groups from molecules. A common chromogenic substrate for many phosphatases is p-nitrophenyl phosphate (pNPP). The enzymatic hydrolysis of pNPP yields p-nitrophenol, which is yellow under alkaline conditions and can be measured at 405 nm.
Materials:
-
Purified phosphatase (e.g., Calf Intestinal Alkaline Phosphatase)
-
pNPP substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 for alkaline phosphatase)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Working Solutions: Dilute the pNPP stock solution to various concentrations in the assay buffer.
-
Prepare Enzyme Solution: Dilute the phosphatase in assay buffer to a suitable working concentration.
-
Assay Setup:
-
Add 50 µL of each pNPP working solution to triplicate wells.
-
Include a "no-enzyme" blank for each substrate concentration.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction and develop the color.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" blank from the corresponding sample wells.
-
Calculate the concentration of p-nitrophenol produced using a standard curve or the molar extinction coefficient (18,000 M⁻¹cm⁻¹ at pH > 9).
-
Calculate the initial velocity (V₀) and determine the kinetic parameters as described for the protease assay.
-
Acetylcholinesterase Assay using Ellman's Reagent
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. A widely used chromogenic assay for AChE is the Ellman's assay.[6] This method uses acetylthiocholine as a substrate. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with an absorbance maximum at 412 nm.[6]
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine iodide (ATCI) substrate solution
-
DTNB solution
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: Prepare a fresh reaction mixture containing the assay buffer and DTNB.
-
Prepare Substrate Working Solutions: Prepare a series of ATCI dilutions in the assay buffer.
-
Prepare Enzyme Solution: Dilute the AChE in the assay buffer.
-
Assay Setup:
-
Add 150 µL of the reagent mix to each well.
-
Add 25 µL of each ATCI working solution to triplicate wells.
-
Include appropriate blank controls.
-
-
Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well.
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of TNB formation from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm) to determine the reaction velocity.
-
Determine Kₘ and Vₘₐₓ as previously described.
-
α-Glucosidase Assay using p-Nitrophenyl-α-D-glucopyranoside
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates.[7] Its activity can be measured using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside.[7] The enzyme hydrolyzes the substrate to release p-nitrophenol, which is quantified at 405 nm.[7]
Materials:
-
Purified α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside substrate solution
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.2 M Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Working Solutions: Create a range of substrate concentrations in the assay buffer.
-
Prepare Enzyme Solution: Dilute the α-glucosidase in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the enzyme solution to triplicate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of the respective substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).
-
Stop the Reaction: Add 100 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Determine the kinetic parameters as described in the previous protocols.
Quantitative Data Summary
The following tables summarize representative kinetic parameters for various enzymes with their corresponding chromogenic substrates. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source).
Table 1: Kinetic Parameters for Proteases with Chromogenic Substrates
| Protease | Chromogenic Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Source |
| Trypsin (bovine) | Nα-Benzoyl-L-arginine 4-nitroanilide | ~20-100 | Varies with purity | [8] |
| Chymotrypsin (bovine) | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | ~50-200 | Varies with purity | [9] |
| Plasmin (human) | H-D-Val-Leu-Lys-pNA (S-2251) | 280 | - | [8] |
| Plasma Kallikrein (human) | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | - | [8] |
| Urokinase (human) | Z-Gly-Gly-Arg-pNA (S-2444) | 120 | - | [8] |
Table 2: Kinetic Parameters for Phosphatases with p-Nitrophenyl Phosphate (pNPP)
| Phosphatase | pH | Kₘ (mM) | Vₘₐₓ (µmol/min/unit) | Source |
| Calf Intestinal Alkaline Phosphatase | 9.5 (Glycine-NaOH buffer) | 0.4 | 1.6 | [10] |
| Calf Intestinal Alkaline Phosphatase | 11.0 (Tris-HCl buffer) | 0.76 | 3.12 | [10] |
| E. coli Alkaline Phosphatase (wild-type) | - | ~0.04 | ~1.8-fold higher than mutants | [11] |
| Human Liver Alkaline Phosphatase | Varies with buffer | 0.1-0.5 | Varies with buffer | [12] |
Table 3: Kinetic Parameters for Acetylcholinesterase with Acetylthiocholine Iodide
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Source |
| Human Erythrocyte | 0.124 | 0.980 | [13] |
| Human Erythrocyte | 0.08 | - | [14] |
Table 4: Kinetic Parameters for α-Glucosidase with p-Nitrophenyl-α-D-glucopyranoside
| Enzyme Source | Kₘ (mM) | Source |
| Human Seminal Plasma (Maltase) | 2.92 | [4] |
| Baker's Yeast | - |
Enzyme Inhibition Assays
A primary application of enzyme kinetics in drug development is the screening and characterization of enzyme inhibitors. Chromogenic assays provide a high-throughput and quantitative method for this purpose.
Types of Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not affect Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vₘₐₓ and Kₘ.
The inhibitor constant (Kᵢ) is a measure of the inhibitor's potency and represents the concentration of inhibitor required to produce 50% inhibition.
Protocol for Inhibitor Screening and IC₅₀ Determination
Procedure:
-
Prepare Reagents: As per the specific enzyme assay protocol. Prepare a stock solution of the test inhibitor.
-
Assay Setup:
-
Perform the enzyme assay at a fixed substrate concentration (typically at or near the Kₘ value).
-
Add varying concentrations of the inhibitor to the reaction wells.
-
Include a "no-inhibitor" control (enzyme, substrate, and buffer) and a "no-enzyme" blank.
-
-
Data Acquisition and Analysis:
-
Measure the reaction rates for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no-inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Table 5: Representative Inhibitor Constants (Kᵢ) and IC₅₀ Values
| Enzyme | Inhibitor | Inhibition Type | Kᵢ (nM) | IC₅₀ (nM) | Source |
| Acetylcholinesterase (human erythrocyte) | Phenserine | Non-competitive | 48 | 45.3 | [13] |
| Acetylcholinesterase (human erythrocyte) | Tolserine | Partial non-competitive | 4.69 | 8.13 | [14] |
| α-Glucosidase | Thiazolidine-2,4-dione derivative | - | - | 5,440 - 50,450 | [15] |
| α-Glucosidase | Acarbose (standard) | - | - | 817,380 | [15] |
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and a representative signaling pathway where these enzymatic assays are relevant.
Caption: Workflow for determining Michaelis-Menten kinetic parameters using a chromogenic substrate assay.
Caption: Standard workflow for determining the IC₅₀ of an enzyme inhibitor.
Caption: Role of Acetylcholinesterase (AChE) in a cholinergic synapse and the mechanism of its inhibition.
Troubleshooting Common Issues
While chromogenic assays are generally robust, several factors can lead to inaccurate or inconsistent results.
Table 6: Troubleshooting Guide for Chromogenic Enzyme Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low signal | - Inactive enzyme | - Use a fresh enzyme preparation. - Ensure proper storage conditions. |
| - Incorrect buffer pH or composition | - Verify the pH of the buffer at the assay temperature. - Check for interfering substances in the buffer. | |
| - Substrate degradation | - Prepare fresh substrate solutions. - Protect light-sensitive substrates from light. | |
| - Incorrect wavelength setting | - Confirm the correct wavelength for the chromophore. | |
| High background | - Spontaneous substrate hydrolysis | - Run a "no-enzyme" control and subtract its absorbance. - Optimize assay conditions (e.g., pH) to minimize non-enzymatic hydrolysis. |
| - Contaminating enzymes in the sample | - Purify the enzyme of interest. - Use specific inhibitors for contaminating enzymes if known. | |
| - Precipitated reagent | - Ensure all reagents are fully dissolved. - Centrifuge samples to remove any precipitates. | |
| Non-linear reaction rate | - Substrate depletion | - Use a lower enzyme concentration or a shorter reaction time. |
| - Enzyme instability | - Add stabilizing agents (e.g., BSA) to the buffer. - Perform the assay at a lower temperature. | |
| - Product inhibition | - Analyze only the initial, linear phase of the reaction. | |
| High variability between replicates | - Pipetting errors | - Use calibrated pipettes. - Prepare a master mix of reagents to minimize pipetting steps. |
| - Temperature fluctuations | - Ensure the microplate is uniformly heated. - Pre-incubate reagents at the assay temperature. | |
| - Edge effects in the microplate | - Avoid using the outer wells of the plate. - Ensure proper sealing of the plate to prevent evaporation. |
Conclusion
Chromogenic substrate assays represent a powerful and versatile tool in the arsenal of researchers and drug development professionals. Their simplicity, sensitivity, and amenability to high-throughput screening make them ideal for a wide range of applications, from fundamental characterization of enzyme kinetics to the discovery of novel therapeutic agents. By understanding the core principles, adhering to detailed protocols, and being mindful of potential pitfalls, researchers can leverage these assays to unlock critical insights into the complex and dynamic world of enzymes. This guide provides a solid foundation for the successful implementation and interpretation of chromogenic enzyme kinetic assays, paving the way for new discoveries and advancements in science and medicine.
References
- 1. Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Kinetics Data Fitting Software | KinTek Explorer [kintekexplorer.com]
- 4. P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curve-fitting Software (enzymkinetics, BestCurvFit, EZ-Fit, Perrella), Nonlinear Least squares, nonlinear minimization, robust, optimization, variable metric, Gauss-Newton, Levenberg-Marquardt [enzymkinetics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Suc-Gly-Gly-Phe-pNA for Protease Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chromogenic protease substrate N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). It includes details on suppliers, purity specifications, experimental protocols for enzyme activity assays, and its application in studying cellular signaling pathways.
Supplier and Purity Information
This compound is a well-established substrate for chymotrypsin and other proteases that exhibit chymotrypsin-like activity. It is commercially available from various suppliers with high purity levels suitable for sensitive enzymatic assays. The quality and purity of the substrate are critical for obtaining accurate and reproducible results. Below is a summary of supplier information and their stated purity specifications.
| Supplier | Purity Specification | Method | CAS Number | Molecular Weight |
| Chem-Impex | ≥ 99% | TLC | 68982-90-1 | 499.48 |
| AdooQ Bioscience | >99% | HPLC | 68982-90-1 | 499.47 |
| Sigma-Aldrich | ≥98% | TLC | 68982-90-1 | 499.47 |
| Echelon Biosciences | >96% | Not Specified | 68982-90-1 | 499.17 |
| Abcam | >95% | Not Specified | 68982-90-1 | 499.47 |
| MedChemExpress | Not Specified | Not Specified | 68982-90-1 | 499.47 |
| Biosynth | Not Specified | Not Specified | 68982-90-1 | 499.47 |
Principle of Detection
This compound is a chromogenic substrate. The enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide (pNA) moiety releases the pNA molecule. Free pNA has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined assay conditions.
Experimental Protocols
This section provides a detailed methodology for a standard chymotrypsin activity assay using this compound. This protocol can be adapted for other proteases with similar substrate specificity and for inhibitor screening purposes.
Materials and Reagents
-
This compound
-
Chymotrypsin (from bovine pancreas)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl₂)
-
96-well microplate, clear flat-bottom
-
Microplate reader with absorbance measurement capabilities at 405 nm
-
Incubator or temperature-controlled plate reader (37°C)
Preparation of Solutions
3.2.1. Substrate Stock Solution (e.g., 20 mM)
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the required amount of this compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
3.2.2. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water.
-
Adjust the pH to 8.0 with HCl.
-
Bring the final volume to the desired amount with deionized water.
-
Filter the buffer through a 0.22 µm filter.
3.2.3. Enzyme Working Solution
-
Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) at a concentration of 1 mg/mL.
-
On the day of the experiment, prepare a fresh working solution by diluting the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the measurement period.
Assay Procedure
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme working solution (or inhibitor and then enzyme for inhibition studies)
-
Substrate working solution (diluted from the stock solution in assay buffer)
A typical final reaction volume is 200 µL. Include appropriate controls such as a "no enzyme" blank (substitute enzyme with assay buffer) and a "no substrate" control.
-
-
Initiate the Reaction: The reaction is typically initiated by the addition of the substrate.
-
Incubation and Measurement:
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement window.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate Enzyme Activity: The enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [E])
Where:
-
ΔAbs/min is the rate of change in absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~8,800 M⁻¹cm⁻¹).
-
l is the path length of the sample in the microplate well (in cm).
-
[E] is the concentration of the enzyme in the assay in mg/mL.
-
Signaling Pathways and Experimental Workflows
While this compound is primarily a tool for in vitro enzyme characterization, the activity of proteases like chymotrypsin is integral to certain cellular signaling processes.
Chymotrypsin-Mediated PAR2 Signaling Pathway
Recent research has shown that chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2] This interaction initiates a downstream signaling cascade. The activity of chymotrypsin in a biological sample, which can be measured using this compound, may therefore be linked to the activation state of this pathway.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Suc-Gly-Gly-Phe-pNA Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of the chromogenic chymotrypsin substrate, N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of enzymatic assays.
Introduction
This compound is a synthetic peptide substrate employed in the colorimetric assay of chymotrypsin and other related proteases.[1][2] Enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety results in the release of the chromophore pNA. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1] The preparation of a stable and accurately concentrated stock solution is a critical first step for reliable kinetic studies and inhibitor screening.
Materials and Reagents
| Reagent/Material | Recommended Grade/Type |
| This compound | ≥99% purity[3] |
| Dimethyl sulfoxide (DMSO) | Anhydrous (≤0.02% water) |
| Analytical Balance | Readability to 0.01 mg |
| Pipettors and Pipette Tips | Calibrated, various volumes |
| Vortex Mixer | Standard laboratory model |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, sterile |
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 499.47 g/mol | [2][4][5] |
| Recommended Solvent | Anhydrous DMSO | [6] |
| Typical Stock Concentration Range | 10 - 50 mM | Inferred from similar compounds[6] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | [7] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
-
Equilibrate Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Mass (mg) = 10 mM x 1 mL x 499.47 g/mol / 1000 = 4.99 mg
-
Weighing the Peptide:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 4.99 mg of this compound into the tared tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the peptide.
-
Vortex the tube for 1-2 minutes, or until the peptide is completely dissolved. The resulting solution should be clear and pale yellow.
-
If dissolution is difficult, gentle warming of the solution to 37°C or brief sonication can be employed.[6]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).
-
Store the aliquots in tightly sealed microcentrifuge tubes at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] Protect the solution from light.
-
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the enzymatic reaction pathway.
Caption: A step-by-step workflow for the preparation of this compound stock solution.
Caption: The enzymatic reaction pathway showing the cleavage of this compound by chymotrypsin.
Troubleshooting and Best Practices
-
Precipitation upon Dilution: When diluting the DMSO stock solution into an aqueous assay buffer, precipitation may occur. To mitigate this, add the DMSO stock dropwise to the vigorously stirring buffer.[6] Maintaining a final DMSO concentration of 1-5% (v/v) in the assay can also help maintain solubility.[6]
-
Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the peptide.[8] Always use fresh, anhydrous DMSO for the preparation of the stock solution.
-
Working Solution Stability: Aqueous solutions of p-nitroanilide substrates can be prone to spontaneous hydrolysis. It is recommended to prepare the aqueous working solution fresh on the day of the experiment and keep it on ice to minimize degradation.[7]
-
Final DMSO Concentration in Assay: Be mindful that high concentrations of DMSO can inhibit enzyme activity. It is advisable to keep the final concentration of DMSO in the assay mixture below 2%, and ideally below 0.5%, to avoid any adverse effects on the cells or enzyme.[9] A vehicle control containing the same concentration of DMSO should be included in the experimental design.
References
- 1. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 2. biosynth.com [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Note: Optimal Buffer Conditions for Chymotrypsin Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Chymotrypsin is a serine endopeptidase that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acid residues (tyrosine, phenylalanine, and tryptophan). Its broad specificity also extends to other residues such as leucine and methionine, albeit at a lower rate.[1] Accurate and reproducible measurement of chymotrypsin activity is critical in various research and development areas, including enzyme kinetics, inhibitor screening, and protein sequencing. The enzymatic activity of chymotrypsin is highly dependent on the assay conditions, particularly the composition of the reaction buffer. This application note provides a comprehensive guide to optimizing buffer conditions for reliable and sensitive chymotrypsin assays.
Key Parameters for Optimal Chymotrypsin Activity
The catalytic efficiency of chymotrypsin is influenced by several key buffer parameters:
-
pH: Chymotrypsin exhibits optimal activity in a slightly alkaline pH range, typically between 7.8 and 8.3.[2][3][4][5][6][7] The precise optimum can vary depending on the substrate used.
-
Buffer System: Tris-HCl is the most commonly recommended buffer system for chymotrypsin assays due to its buffering capacity in the optimal pH range.[2][3][4][5][6][7][8]
-
Ionic Strength: The activity of chymotrypsin generally increases with rising ionic strength.[9][10] This is attributed to the effects of salts on the dissociation of ionizable groups within the enzyme.[9][10]
-
Temperature: The optimal temperature for chymotrypsin assays is typically between 25°C and 37°C.[2][4] For standard spectrophotometric assays using N-Benzoyl-L-tyrosine ethyl ester (BTEE), 25°C is frequently used[2][3][6][8], while assays with chromogenic substrates are often performed at 37°C.[4][7]
-
Cofactors and Stabilizers: Calcium ions (Ca²⁺) are known to enhance the stability of chymotrypsin. The inclusion of calcium chloride (CaCl₂) in the assay buffer is a common practice.[2][4][6][8]
Recommended Buffer Conditions and Protocols
The choice of substrate is a primary determinant of the specific buffer conditions. Below are protocols for two common types of chymotrypsin assays: a spectrophotometric assay using BTEE and a chromogenic assay using a p-nitroanilide (pNA) substrate.
Data Summary: Optimal Buffer Conditions
| Parameter | Spectrophotometric Assay (BTEE Substrate) | Chromogenic Assay (pNA Substrate) |
| Buffer System | 80 mM Tris-HCl[2][3] | 100 mM Tris-HCl[4][7] |
| pH (at 25°C) | 7.8[2][3][8] | 8.3[4][7] |
| Key Additive | 100 mM CaCl₂[8] | 10 mM CaCl₂[4][7] |
| Temperature | 25°C[2][3][6][8] | 37°C[4][7] |
| Enzyme Solvent | 1 mM HCl[2][8] | 1 mM HCl[4][7] |
| Substrate Solvent | 50% (w/w) Methanol[2][3] | Distilled Water[4][7] |
| Wavelength | 256 nm[2][3] | 405 nm[4][7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay using BTEE
This protocol is based on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), which results in an increase in absorbance at 256 nm.[2] One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[3][6]
Materials:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[8]
-
Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.[2]
-
α-Chymotrypsin: Bovine pancreatic chymotrypsin.
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Enzyme Preparation: Prepare a stock solution of chymotrypsin at 1 mg/mL in cold 1 mM HCl.[2] Just before use, dilute the stock solution with 1 mM HCl to a working concentration of 10-30 µg/mL.[2]
-
Assay Setup: Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.[2][8]
-
Reaction Mixture: In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.[2][8]
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[2][8]
-
Blank Measurement: Record the absorbance for a few minutes to establish a blank rate, if any.
-
Initiate Reaction: Add 0.1 mL of the diluted chymotrypsin solution to the cuvette and mix immediately by inversion.[8]
-
Data Acquisition: Record the increase in absorbance at 256 nm for 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve. The activity can be calculated using the molar extinction coefficient of BTEE, which is 964 M⁻¹cm⁻¹.[2]
Caption: Workflow for a typical spectrophotometric chymotrypsin assay.
Protocol 2: Chromogenic Assay using MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)
This protocol utilizes a chromogenic substrate where chymotrypsin-catalyzed hydrolysis releases p-nitroaniline (pNA), which can be measured at 405 nm.[4][7]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 10 mM CaCl₂ and 960 mM NaCl.[4][7]
-
Substrate Solution: Prepare a stock solution of MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) in distilled water.[4][7]
-
α-Chymotrypsin: Bovine pancreatic chymotrypsin.
-
Microplate reader or spectrophotometer with temperature control.
Procedure:
-
Enzyme Preparation: Dissolve chymotrypsin in cold 1 mM HCl to a concentration of 0.1 g/L. This stock solution is stable for several weeks at 2-8°C.[4][7] Before the assay, dilute the stock solution further with 1 mM HCl.
-
Assay Setup: Set the spectrophotometer or plate reader to 405 nm and equilibrate to 37°C.[4]
-
Reaction Mixture (for a 1 cm cuvette):
-
Add 200 µL of Assay Buffer to a semi-microcuvette and incubate at 37°C for 3-4 minutes.
-
Add 200 µL of the chymotrypsin sample and incubate for an additional 2-3 minutes at 37°C.
-
-
Initiate Reaction: Add 200 µL of the Substrate Solution to the cuvette, mix, and immediately place it in the spectrophotometer.
-
Data Acquisition: Record the change in absorbance at 405 nm per minute (ΔA₄₀₅/min).
-
Calculate Activity: The activity is proportional to the rate of pNA release. The correlation between ΔA/min and chymotrypsin activity is linear within the range of 3-60 U/L.[4][7]
References
- 1. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. coachrom.com [coachrom.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. promega.com [promega.com]
- 7. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. rsc.org [rsc.org]
- 9. [PDF] Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin | Semantic Scholar [semanticscholar.org]
- 10. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determining Chymotrypsin Activity Using Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion.[1] Accurate measurement of its enzymatic activity is vital in various research and development areas, including biochemistry, pharmacology, and drug discovery. This document provides a detailed protocol for determining chymotrypsin activity by monitoring the change in absorbance resulting from the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[2] The assay is based on the principle that the hydrolysis of BTEE by chymotrypsin produces N-benzoyl-L-tyrosine, which leads to an increase in absorbance at 256 nm.[2]
Principle of the Assay
Chymotrypsin catalyzes the hydrolysis of the ester bond in BTEE, yielding N-benzoyl-L-tyrosine and ethanol. The formation of N-benzoyl-L-tyrosine results in an increase in absorbance at 256 nm. The rate of this absorbance change is directly proportional to the chymotrypsin activity under the specified conditions. One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[2]
Experimental Workflow
References
Application Notes and Protocols for Kinetic Studies using Suc-Gly-Gly-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Glycyl-Glycyl-Phenylalanyl-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) is a widely utilized chromogenic substrate for the serine protease, α-chymotrypsin.[1][2][3][4] Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[1][2][3][4] This property allows for a continuous and sensitive spectrophotometric assay to determine chymotrypsin activity, making it an invaluable tool for kinetic studies, inhibitor screening, and enzyme characterization.
These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound in chymotrypsin kinetic studies.
Principle of the Assay
The enzymatic activity of chymotrypsin is determined by monitoring the rate of pNA release from the this compound substrate. The reaction can be followed in real-time by measuring the increase in absorbance at 405 nm. The initial rate of the reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
Quantitative Data Summary
The following tables summarize key quantitative data for kinetic studies involving chymotrypsin and this compound.
| Parameter | Value | Reference |
| Substrate | N-Succinyl-Glycyl-Glycyl-Phenylalanyl-p-nitroanilide (this compound) | [1][2] |
| Enzyme | α-Chymotrypsin | [1][2] |
| Wavelength for Detection | 405 nm | [2][3][4] |
| Michaelis Constant (Km) | ~1.6 mM | [2] |
| Molar Extinction Coefficient of p-nitroaniline (ε) | 8,800 M⁻¹cm⁻¹ (at pH 7.5) | [5] |
| Reagent | Stock Concentration | Final Concentration in Assay |
| This compound | 100 mM in DMSO | 0.1 - 5.0 mM |
| α-Chymotrypsin | 1 mg/mL in 1 mM HCl with 2 mM CaCl₂ | 1 - 10 µg/mL |
| Tris-HCl Buffer | 1 M, pH 7.8 | 50 mM |
| CaCl₂ | 1 M | 10 mM |
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
To prepare 100 mL of assay buffer, combine:
-
5 mL of 1 M Tris-HCl, pH 7.8
-
1 mL of 1 M CaCl₂
-
94 mL of deionized water
-
-
Adjust the pH to 7.8 at 25°C if necessary.
2. Substrate Stock Solution (100 mM this compound in DMSO)
-
This compound is sparingly soluble in aqueous solutions. A concentrated stock solution should be prepared in dimethyl sulfoxide (DMSO).
-
Dissolve 49.95 mg of this compound (MW: 499.47 g/mol ) in 1 mL of anhydrous DMSO to make a 100 mM stock solution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. Enzyme Stock Solution (1 mg/mL α-Chymotrypsin)
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in cold 1 mM HCl containing 2 mM CaCl₂.
-
The presence of CaCl₂ helps to stabilize the enzyme.
-
Store the enzyme stock solution in aliquots at -20°C. For immediate use, keep the solution on ice.
Protocol for Determining Initial Velocity
This protocol is designed for a standard 96-well microplate format. The final assay volume is 200 µL.
-
Prepare Substrate Dilutions:
-
On the day of the experiment, prepare a series of substrate dilutions in Assay Buffer from your 100 mM stock solution. For a typical kinetic study, a range of final concentrations from 0.1 mM to 5.0 mM is recommended. To achieve this, you will need to prepare intermediate dilutions. For example, to get a final concentration of 1 mM in the 200 µL well, you would add 2 µL of the 100 mM stock.
-
-
Set up the Microplate:
-
Add 180 µL of the appropriate substrate dilution to each well.
-
Include a blank for each substrate concentration containing 200 µL of the substrate dilution without the enzyme.
-
-
Pre-incubate:
-
Pre-incubate the microplate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Prepare a working solution of α-chymotrypsin by diluting the stock solution in cold Assay Buffer to a concentration that will result in a linear rate of pNA release over a 5-10 minute period. A final concentration of 1-10 µg/mL is a good starting point.
-
Add 20 µL of the diluted enzyme solution to each well to initiate the reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 405 nm every 30-60 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis
-
Calculate the Rate of Reaction (Initial Velocity, V₀):
-
For each substrate concentration, plot absorbance at 405 nm versus time (in minutes).
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of product formation (in M/min) using the Beer-Lambert law:
-
V₀ (M/min) = (ΔAbs/min) / (ε * l)
-
Where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹) and l is the path length of the sample in cm. For a 200 µL volume in a standard 96-well plate, the path length can be estimated or determined using a standard dye. For simplicity in calculation, if the path length is not directly known, activity can be expressed in ΔAbs/min.
-
-
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software:
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.
-
Visualizations
References
Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric measurement of p-nitroaniline (pNA) release is a robust and widely adopted method for assaying the activity of various enzymes, particularly proteases. This colorimetric assay relies on the enzymatic hydrolysis of a synthetic substrate that is covalently linked to pNA. The substrate is typically colorless, but upon enzymatic cleavage, it liberates the chromogenic pNA molecule, which has a distinct yellow color and a strong absorbance maximum around 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, making this a convenient and continuous assay for enzyme kinetics and inhibitor screening.[1]
Principle of the Assay:
The fundamental principle involves an enzyme-catalyzed reaction that can be generalized as follows:
Substrate-pNA (colorless) + H₂O --(Enzyme)--> Product + p-Nitroaniline (yellow)
The concentration of the released pNA is quantified by measuring the increase in absorbance at 405 nm and can be calculated using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹)
-
c is the concentration of p-nitroaniline
-
l is the path length of the cuvette (typically 1 cm)
Applications in Research and Drug Development
The pNA release assay is a versatile tool with numerous applications, including:
-
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
High-Throughput Screening (HTS): Screening large compound libraries for potential enzyme inhibitors in drug discovery.
-
Apoptosis Research: Measuring the activity of caspases, key executioner enzymes in programmed cell death, using specific pNA-conjugated substrates.
-
Blood Coagulation Studies: Assaying the activity of proteases involved in the coagulation cascade.
-
Quality Control: Assessing the activity and purity of enzyme preparations.
Quantitative Data Summary
The following tables provide key quantitative data for consideration when performing p-nitroaniline release assays.
Table 1: Spectroscopic Properties of p-Nitroaniline
| Parameter | Value | Wavelength (nm) | Notes |
| Molar Extinction Coefficient (ε) | ~10,500 M⁻¹cm⁻¹ | 405 | Commonly used for caspase assays. |
| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ | 410 | Frequently used for trypsin and other protease assays.[1] |
| Absorbance Maximum (λmax) | 405 - 410 | The exact maximum can be slightly influenced by buffer conditions. |
Table 2: Kinetic Parameters for Common Enzyme-Substrate Systems
| Enzyme | Substrate | Km | Vmax | Notes |
| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.12 - 1.62 mM | 0.079 - 4.23 µM/h | Km and Vmax values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.[2][3] |
| Caspase-3 | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) | ~9.7 µM | Not consistently reported | Ac-DEVD-pNA is a widely used colorimetric substrate for caspase-3.[4] |
Experimental Protocols
Protocol for Generating a p-Nitroaniline Standard Curve
A standard curve is essential for accurately determining the concentration of pNA released in an enzymatic reaction.
Materials:
-
p-Nitroaniline (pNA)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Assay buffer (the same buffer used for the enzyme assay)
-
Spectrophotometer or microplate reader capable of reading at 405 nm
-
96-well clear, flat-bottom microplate or cuvettes
-
Calibrated pipettes
Procedure:
-
Preparation of pNA Stock Solution (10 mM):
-
Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to make a 10 mM stock solution.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the 10 mM pNA stock solution in the assay buffer to prepare a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Measurement:
-
Add 100 µL of each standard to a well of a 96-well plate in triplicate.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM pNA) from all other readings.
-
Plot the mean absorbance values against the corresponding pNA concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 indicates a good linear fit.
-
Table 3: Example Data for a p-Nitroaniline Standard Curve
| pNA Concentration (µM) | Absorbance at 405 nm (Mean) |
| 0 | 0.000 |
| 10 | 0.105 |
| 20 | 0.210 |
| 40 | 0.420 |
| 60 | 0.630 |
| 80 | 0.840 |
| 100 | 1.050 |
Protocol for Trypsin Activity Assay using BAPNA
This protocol describes the measurement of trypsin activity using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as the substrate.
Materials:
-
Trypsin
-
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Stopping Reagent: 30% (v/v) acetic acid
-
Spectrophotometer or microplate reader
-
Water bath or incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in the assay buffer.
-
Prepare a 10 mM stock solution of BAPNA in DMSO.
-
-
Assay Setup:
-
In a microcentrifuge tube, add 880 µL of assay buffer and 100 µL of the BAPNA stock solution (final concentration 1 mM).
-
Pre-incubate the substrate mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of the trypsin solution and mix gently.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 500 µL of 30% acetic acid.
-
Measure the absorbance of the released pNA at 410 nm.
-
-
Data Analysis:
-
Use the pNA standard curve to determine the concentration of pNA released.
-
Calculate the trypsin activity, typically expressed in units (µmol of pNA released per minute) per mg of enzyme.
-
Protocol for Caspase-3 Activity Assay in Cell Lysates
This protocol outlines the measurement of caspase-3 activity in apoptotic cells using the substrate Ac-DEVD-pNA.
Materials:
-
Cell culture with induced and non-induced apoptotic cells
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Na pyrophosphate)
-
2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3 substrate: Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) stock solution (20 mM in DMSO)
-
Microplate reader
-
96-well plate
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
Enzyme Reaction:
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate) from the sample readings.
-
Use the pNA standard curve to determine the concentration of pNA released.
-
Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per mg of protein.[1]
-
Visualizations
References
Application Notes and Protocols for the Continuous Kinetic Assay of Chymotrypsin with Suc-Gly-Gly-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1] The enzymatic activity of chymotrypsin is a key parameter in various research and drug development applications, including the screening of potential inhibitors. This application note provides a detailed protocol for a continuous kinetic assay of chymotrypsin activity using the chromogenic substrate N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA).
The assay is based on the enzymatic hydrolysis of this compound by chymotrypsin, which releases the yellow-colored product p-nitroaniline (pNA).[2][3][4] The rate of pNA formation is directly proportional to the chymotrypsin activity and can be continuously monitored by measuring the increase in absorbance at 405 nm.[3][4][5] This method offers a simple, robust, and high-throughput compatible approach for determining chymotrypsin kinetics and for screening chymotrypsin inhibitors.
Principle of the Assay
The fundamental principle of this assay lies in the specific cleavage of the amide bond between the phenylalanine residue of the substrate and the p-nitroaniline group by chymotrypsin. This enzymatic reaction liberates free p-nitroaniline, which exhibits a strong absorbance at 405 nm. By monitoring the change in absorbance over time, the initial velocity of the reaction can be determined, which is a direct measure of the enzyme's catalytic activity under the given conditions.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas
-
This compound (MW: 499.48 g/mol )[3]
-
Tris-HCl buffer
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities at 405 nm
-
Multichannel pipettes
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 25°C):
-
Dissolve Trizma® base in deionized water to a final concentration of 50 mM.
-
Add Calcium Chloride to a final concentration of 10 mM.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Store the buffer at 4°C.
-
-
Chymotrypsin Stock Solution (1 mg/mL):
-
Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.[1]
-
Prepare fresh daily and keep on ice.
-
-
Working Chymotrypsin Solution:
-
Dilute the chymotrypsin stock solution with the Assay Buffer to the desired final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Substrate Stock Solution (20 mM):
-
Dissolve this compound in 100% DMSO to a concentration of 20 mM.[2]
-
Store in aliquots at -20°C.
-
Assay Procedure in a 96-Well Plate Format
-
Prepare the Reaction Plate:
-
Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
For inhibitor screening, add 10 µL of the test compound dissolved in an appropriate solvent (e.g., DMSO) to the respective wells. For control wells, add 10 µL of the solvent.
-
-
Add Enzyme:
-
Add 10 µL of the working chymotrypsin solution to each well, except for the "No Enzyme" blank wells.
-
To the blank wells, add 10 µL of Assay Buffer.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes. This step allows the enzyme and any potential inhibitors to interact.
-
-
Initiate the Reaction:
-
Add 10 µL of the Substrate Stock Solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.[2]
-
Data Analysis
-
Calculate the Reaction Velocity (V):
-
Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Correct the rates of all wells by subtracting the rate of the "No Enzyme" blank.
-
-
Determine Kinetic Parameters:
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the substrate (this compound).
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
-
Calculate Percentage Inhibition (for inhibitor screening):
-
Use the following formula to calculate the percentage of chymotrypsin inhibition: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_control is the reaction rate in the absence of the test compound (e.g., with DMSO control).[2]
-
-
Data Presentation
The following table summarizes key kinetic parameters for the hydrolysis of this compound by chymotrypsin. Researchers should determine these values under their specific experimental conditions.
| Parameter | Value | Reference |
| Substrate | This compound | |
| Enzyme | α-Chymotrypsin | |
| K_m_ | 1.6 mM | [6] |
| V_max_ | To be determined experimentally | |
| Optimal pH | 7.8 - 8.3 | [1][5] |
| Wavelength | 405 nm | [3][4][5] |
Visualizations
Caption: Enzymatic hydrolysis of this compound by chymotrypsin.
Caption: Experimental workflow for the chymotrypsin kinetic assay.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Suc-Gly-Gly-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic peptide substrate N-Succinyl-Glycyl-Glycyl-Phenylalanyl-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) is a widely utilized tool for the in vitro assay of chymotrypsin and other proteases with chymotrypsin-like activity, such as Streptomyces griseus protease B.[1][2] The principle of the assay is based on the enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety. This reaction releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.[1][2] This characteristic makes this compound an excellent substrate for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel inhibitors of chymotrypsin and related proteases.
These application notes provide detailed protocols for employing this compound in HTS for inhibitor screening, including assay optimization, validation, and data analysis.
Target Enzyme and Signaling Pathway
Chymotrypsin: A Serine Protease
Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small intestine. It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, to prevent autodigestion of the pancreas. Upon secretion into the duodenum, chymotrypsinogen is activated by trypsin, which cleaves the peptide bond at Arg15-Ile16. The resulting π-chymotrypsin undergoes autolysis to form the stable α-chymotrypsin, the fully active form of the enzyme. Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine.
Chymotrypsin Activation Pathway
Caption: Activation cascade of chymotrypsin from its zymogen precursor.
Quantitative Data
Enzyme Kinetics
The Michaelis-Menten constant (Km) is a key parameter for characterizing the affinity of an enzyme for its substrate. For α-chymotrypsin, the Km value for this compound has been reported to be 1.6 mM.[3][4] It is important to note that kinetic parameters can vary depending on the assay conditions such as pH, temperature, and buffer composition. For comparison, the Km of α-chymotrypsin for a structurally similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, is approximately 60 µM, indicating a higher affinity.
| Enzyme | Substrate | Parameter | Value |
| α-Chymotrypsin | This compound | Km | 1.6 mM[3][4] |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Km | 60 µM |
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table provides representative IC50 values for known chymotrypsin inhibitors. Note that these values were determined using the chromogenic substrate N-Benzoyl-L-Tyrosine-p-nitroanilide (BTpNA) and may vary when using this compound.
| Inhibitor | IC50 (µM) |
| Chymostatin | 0.15 |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | 1.0 |
| Soybean Trypsin Inhibitor (Kunitz) | 0.1 |
Data is representative and should be determined experimentally for the specific assay conditions.
HTS Assay Validation (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_max + σ_min)) / |µ_max - µ_min|
Where:
-
µ_max = mean of the high signal (no inhibitor)
-
σ_max = standard deviation of the high signal
-
µ_min = mean of the low signal (inhibitor control)
-
σ_min = standard deviation of the low signal
Example Z'-Factor Calculation Data:
| Control | Number of Replicates (n) | Mean Absorbance (405 nm) | Standard Deviation |
| No Inhibitor (Max Signal) | 16 | 1.25 | 0.05 |
| Chymostatin (Min Signal) | 16 | 0.10 | 0.03 |
Z' = 1 - (3 * (0.05 + 0.03)) / |1.25 - 0.10| = 1 - (0.24 / 1.15) = 1 - 0.208 = 0.792
A Z'-factor of 0.792 indicates a robust and reliable assay suitable for a full-scale HTS campaign.
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
This compound (e.g., MedChemExpress, HY-137186)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 20 mM CaCl2, pH 7.8
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Known chymotrypsin inhibitor (e.g., Chymostatin) for positive control
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Stock Solutions
-
α-Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
This compound Stock Solution (20 mM): Dissolve this compound in 100% DMSO to a final concentration of 20 mM. Store in aliquots at -20°C.
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds and control inhibitors in 100% DMSO.
HTS Inhibitor Screening Protocol (96-Well Plate)
This protocol is for a final assay volume of 200 µL.
Caption: Experimental workflow for the HTS inhibitor screening assay.
Assay Procedure:
-
Prepare Working Solutions:
-
Diluted Enzyme Solution: On the day of the experiment, dilute the α-Chymotrypsin stock solution in Assay Buffer to the desired final concentration (e.g., 1-5 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Test Compound Plate: Prepare serial dilutions of test compounds in 100% DMSO in a separate 96-well plate.
-
-
Assay Plate Setup:
-
Add 178 µL of Assay Buffer to all wells of a 96-well microplate.
-
Add 2 µL of the test compound dilutions or DMSO (for 0% inhibition control) to the respective wells.
-
Add 2 µL of a known inhibitor (e.g., Chymostatin at a final concentration of 10 µM) for the 100% inhibition control.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted α-Chymotrypsin solution to all wells except the "No Enzyme" blank wells.
-
Add 10 µL of Assay Buffer to the "No Enzyme" blank wells.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate for 10 minutes at 25°C to allow for the interaction between the enzyme and potential inhibitors.
-
-
Reaction Initiation:
-
Add 10 µL of the 20 mM this compound Stock Solution to all wells to start the reaction. The final substrate concentration will be 1 mM.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a pre-warmed (25°C) microplate reader.
-
Measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate Reaction Rates: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Correct the rates of all wells by subtracting the rate of the "No Enzyme" blank.
-
Use the following formula to calculate the percent inhibition for each test compound concentration: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100 Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_DMSO is the reaction rate of the DMSO control (0% inhibition).
-
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value for each active compound.
-
Conclusion
The high-throughput screening assay using the chromogenic substrate this compound provides a robust, reliable, and cost-effective method for the discovery and characterization of chymotrypsin inhibitors. The simple colorimetric readout and suitability for automation make it an ideal choice for large-scale screening campaigns in academic and industrial drug discovery settings. Proper assay validation, including the determination of the Z'-factor, is crucial to ensure the quality and reliability of the screening data.
References
Measuring Protease Inhibition with Suc-Gly-Gly-Phe-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the inhibition of proteases, particularly chymotrypsin, using the chromogenic substrate N-Succinyl-Glycyl-Glycyl-L-phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). This substrate is specifically cleaved by chymotrypsin and other related proteases, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzyme's activity and can be conveniently measured spectrophotometrically. This assay is a robust and reproducible method for determining protease activity and for screening and characterizing potential inhibitors, making it a valuable tool in drug discovery and biochemical research.
The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between the phenylalanine residue and the p-nitroaniline moiety. The liberated pNA has a high molar extinction coefficient at 405-410 nm, providing a sensitive and continuous measure of enzyme activity. The presence of an inhibitor will decrease the rate of pNA release, allowing for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of this compound by chymotrypsin.
| Parameter | Value | Enzyme |
| K_m_ | 1.6 mM | Chymotrypsin |
Note: V_max_ and k_cat_ are dependent on enzyme concentration and specific experimental conditions and should be determined empirically.
Inhibitor Potency
The IC50 values for known protease inhibitors against chymotrypsin using the this compound substrate are presented below.
| Inhibitor | IC50 |
| Chymostatin | Data not available for this specific substrate. Typically in the low nanomolar range. |
| Aprotinin | Data not available for this specific substrate. Typically in the low nanomolar range. |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration, temperature, and pH). It is recommended to determine these values experimentally under your specific assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound (colorimetric substrate for Chymotrypsin and Streptomyces griseus protease B)[1][2]
-
α-Chymotrypsin (from bovine pancreas)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Chymostatin)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurement at 405 nm
-
Multichannel pipettes
Preparation of Solutions
-
Substrate Stock Solution (20 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Store in aliquots at -20°C.
-
Enzyme Stock Solution (1 mg/mL): Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Store in aliquots at -80°C. Immediately before use, dilute the enzyme stock to the desired working concentration in Assay Buffer.
-
Test Compound Plate: Prepare serial dilutions of test compounds in 100% DMSO in a separate 96-well plate.
-
Assay Buffer: Prepare the desired assay buffer and bring it to the reaction temperature (e.g., 25°C or 37°C).
Chymotrypsin Inhibition Assay Protocol (96-Well Plate Format)
This protocol is for a final assay volume of 200 µL. Adjust volumes as needed for different formats.
-
Dispense Reagents:
-
Add 178 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the serially diluted test compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 10 µL of the diluted α-chymotrypsin solution to all wells except for the "No Enzyme" blank wells.
-
Add 10 µL of Assay Buffer to the "No Enzyme" blank wells.
-
-
Pre-incubation:
-
Gently mix the plate by tapping or using a plate shaker for 30 seconds.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the Substrate Stock Solution to all wells to start the enzymatic reaction. The final substrate concentration will be 1 mM.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a pre-warmed microplate reader.
-
Measure the increase in absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate Reaction Velocity (V):
-
Determine the rate of the reaction (mOD/min) by calculating the slope of the linear portion of the absorbance versus time curve for each well.
-
-
Correct for Background:
-
Subtract the rate of the "No Enzyme" blank from the rates of all other wells.
-
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percent inhibition for each inhibitor concentration:
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_control is the reaction rate of the DMSO vehicle control (0% inhibition).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to calculate the IC50 value.
-
-
Calculating p-Nitroaniline Concentration (Optional):
-
To convert the rate from ΔA/min to the concentration of pNA released per minute, use the Beer-Lambert law:
Where:
-
Visualizations
Chymotrypsinogen Activation and Catalytic Mechanism
Chymotrypsin is synthesized as an inactive zymogen called chymotrypsinogen in the pancreas to prevent unwanted proteolysis.[5][6] It is activated in the small intestine through a series of proteolytic cleavages. The initial cleavage is carried out by trypsin, which converts chymotrypsinogen to π-chymotrypsin. This active form then undergoes autolysis to yield the mature and fully active α-chymotrypsin.[5]
Once activated, chymotrypsin catalyzes the hydrolysis of peptide bonds through a mechanism involving a catalytic triad of serine, histidine, and aspartate residues in its active site.[6]
Experimental Workflow for Protease Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a test compound against a protease using the this compound substrate.
References
- 1. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 2. This compound | Biosynth [biosynth.com]
- 3. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. Chymotrypsinogen - Wikipedia [en.wikipedia.org]
- 6. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]
Application Notes and Protocols: A Comparative Analysis of In-solution versus Plate-Based Chymotrypsin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a key digestive serine protease, plays a crucial role in the breakdown of proteins by selectively cleaving peptide bonds at the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] This specific proteolytic activity makes chymotrypsin a subject of intense study in various fields, from understanding digestive physiology to its role in disease and as a target for drug development. Consequently, the accurate and efficient measurement of chymotrypsin activity is paramount.
Researchers primarily employ two distinct methodological approaches for this purpose: in-solution assays and plate-based assays. In-solution assays are often utilized for applications like protein characterization and sample preparation for mass spectrometry, where the enzyme and substrate interact freely in a homogenous mixture.[3][4] In contrast, plate-based assays, typically conducted in 96-well or 384-well formats, are amenable to high-throughput screening (HTS) of potential chymotrypsin inhibitors, a critical step in drug discovery.[5][6][7]
These application notes provide a detailed comparison of in-solution and plate-based chymotrypsin assays, offering insights into their respective principles, advantages, and limitations. Furthermore, comprehensive protocols for both methodologies are presented to guide researchers in selecting and implementing the most suitable assay for their specific research needs.
Principle of Chymotrypsin Activity Assays
The catalytic mechanism of chymotrypsin involves a "ping-pong" mechanism, utilizing a catalytic triad of serine, histidine, and aspartate residues in its active site to hydrolyze peptide bonds.[8][9] Assays to measure chymotrypsin activity typically rely on a synthetic substrate that, upon cleavage by the enzyme, produces a detectable signal. This signal can be a change in absorbance (colorimetric assays) or fluorescence (fluorometric assays).
-
Colorimetric Assays: These assays often use substrates like N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or p-nitroanilide (pNA) conjugated peptides.[10][11][12] Cleavage of the substrate releases a chromophore (e.g., p-nitroaniline), leading to an increase in absorbance at a specific wavelength, which can be measured over time to determine the reaction rate.[10]
-
Fluorometric Assays: These assays utilize substrates that are either quenched or non-fluorescent until cleaved by chymotrypsin. Upon cleavage, a fluorophore is released or its quenching is abolished, resulting in an increase in fluorescence intensity.[5][13] Fluorometric assays are generally more sensitive than their colorimetric counterparts.
In-Solution vs. Plate-Based Assays: A Comparative Overview
The choice between an in-solution and a plate-based assay format depends on the specific experimental goals, sample throughput requirements, and available instrumentation.
| Feature | In-Solution Assays | Plate-Based Assays |
| Primary Application | Protein digestion for mass spectrometry, kinetic studies | High-throughput screening (HTS) of inhibitors, routine activity measurements |
| Throughput | Low to medium | High to very high |
| Sample Volume | Typically larger (µL to mL) | Smaller (µL) |
| Assay Format | Homogeneous mixture in tubes | Individual wells of a microplate |
| Detection Method | Often indirect (e.g., downstream analysis like LC-MS) or requires transfer to a measurement vessel | Direct measurement in the plate (spectrophotometry, fluorometry) |
| Advantages | - Can be optimized for complete protein digestion.[3][4] - Less prone to surface adsorption effects. | - High-throughput capability.[5][6] - Requires smaller sample and reagent volumes. - Amenable to automation.[6] |
| Disadvantages | - Low throughput. - Can be more time-consuming for multiple samples. | - Potential for compound interference (e.g., colored or fluorescent compounds). - Surface effects in wells can influence results. |
Experimental Protocols
In-Solution Chymotrypsin Digestion for Mass Spectrometry
This protocol is optimized for the digestion of 15 µg of a purified protein or protein mixture.
Materials:
-
Chymotrypsin (sequencing grade)
-
Ammonium bicarbonate (NH4HCO3), 100 mM, pH 8.0
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT), 1 M
-
Iodoacetamide (IAA), 1 M
-
Formic acid (FA)
-
Ultrapure water
Procedure:
-
Protein Solubilization: Dissolve the protein sample in 100 mM ammonium bicarbonate to a final concentration of 1 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 40 minutes.[4]
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[4]
-
Quenching Excess IAA: Add DTT to a final concentration of 10 mM and incubate for 10 minutes in the dark at room temperature to consume any remaining IAA.[4]
-
Chymotrypsin Addition: Add chymotrypsin to the protein solution at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.[4]
-
Digestion: Incubate the mixture overnight at 37°C.[4]
-
Stopping the Reaction: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Sample Cleanup: The digested peptide mixture can be desalted using a C18 ZipTip or equivalent before analysis by mass spectrometry.
Plate-Based Fluorometric Chymotrypsin Inhibitor Screening Assay
This protocol is designed for a 96-well plate format and is suitable for screening potential chymotrypsin inhibitors.
Materials:
-
Chymotrypsin
-
Chymotrypsin Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2)[14]
-
Fluorogenic chymotrypsin substrate (e.g., a quenched fluorescent substrate)[5][13]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of chymotrypsin in assay buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for the duration of the assay.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and substrate, but no enzyme.
-
Control wells (100% activity): Add assay buffer, substrate, and chymotrypsin.
-
Test wells: Add assay buffer, substrate, chymotrypsin, and the test compound.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the appropriate component (assay buffer for control wells, or test compound dilution for test wells).
-
Add 25 µL of the chymotrypsin solution to all wells except the blank wells.
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well))
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Chymotrypsin Catalytic Mechanism
Caption: The catalytic mechanism of chymotrypsin.
In-Solution Chymotrypsin Assay Workflow
Caption: Workflow for in-solution chymotrypsin digestion.
Plate-Based Chymotrypsin Assay Workflow
Caption: Workflow for a plate-based chymotrypsin assay.
Conclusion
Both in-solution and plate-based chymotrypsin assays are powerful tools for researchers. The choice of assay format is dictated by the specific research question. For detailed enzymatic characterization and preparation for downstream proteomics, in-solution methods are preferred. For rapid screening of large compound libraries to identify potential inhibitors, plate-based assays are the industry standard. By understanding the principles and protocols of each, researchers can effectively harness these techniques to advance their scientific endeavors.
References
- 1. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]
- 2. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 3. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Design and Implementation of High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 10. coachrom.com [coachrom.com]
- 11. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Suc-Gly-Gly-Phe-pNA solubility problems in aqueous buffer
Welcome to the technical support center for the chromogenic substrate, Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic peptide substrate used in biochemical assays to measure the activity of certain proteases, most notably chymotrypsin. Upon enzymatic cleavage of the peptide bond between the phenylalanine (Phe) and the p-nitroanilide (pNA) moiety, the yellow chromophore, p-nitroaniline, is released. The rate of p-nitroaniline release, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzyme's activity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature and poor solubility in aqueous solutions, the recommended solvent for preparing a stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the peptide.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution of this compound in aqueous buffers is not recommended as it is poorly soluble in water. This can lead to incomplete dissolution and inaccurate substrate concentrations in your assay. The standard and recommended procedure is to first prepare a concentrated stock solution in anhydrous DMSO and then dilute this stock into the aqueous assay buffer to the final desired concentration.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do to prevent this?
A4: This is a common challenge when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay mixture is sufficient to maintain the substrate's solubility, typically between 1-5% (v/v). A concentration that is too low can cause the peptide to precipitate.
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the assay buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersion helps to avoid localized high concentrations of the substrate that can lead to precipitation.
-
Pre-warm the Buffer: Having your assay buffer at the reaction temperature before adding the substrate stock can sometimes improve solubility.
-
Gentle Warming and Sonication: For the initial stock solution preparation in DMSO, gentle warming at 37°C or brief sonication in a water bath can aid in complete dissolution.
Q5: How should I store the lyophilized powder and the DMSO stock solution of this compound?
A5: The lyophilized powder of this compound should be stored desiccated at -20°C for long-term stability. Once dissolved in DMSO, it is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. A stock solution in DMSO is generally stable for several months when stored properly.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve common solubility issues encountered with this compound.
Caption: A step-by-step workflow to troubleshoot and prevent the precipitation of this compound.
Quantitative Solubility Data
| Compound | Solvent/Buffer | Temperature | Solubility |
| This compound | Anhydrous DMSO | Room Temperature | Readily Soluble (qualitative) |
| Suc-Ala-Ala-Pro-Phe-pNA | Anhydrous DMSO | Room Temperature | ≥ 120 mg/mL (192.1 mM)[1] |
| Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA | PBS (pH 7.2) | Room Temperature | 3 mg/mL[2] |
| Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA | DMSO | Room Temperature | 3 mg/mL[2] |
Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a general method for measuring chymotrypsin activity using this compound as a substrate, with a focus on preventing precipitation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Chymotrypsin enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 10 mM Stock Solution of this compound:
-
Allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation.
-
Dissolve the peptide in anhydrous DMSO. For example, dissolve 5.0 mg of this compound (MW: 499.48 g/mol ) in 1.0 mL of anhydrous DMSO.
-
Vortex gently to ensure the peptide is fully dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Store unused stock solution in single-use aliquots at -20°C.
-
-
Prepare the Working Substrate Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in the Assay Buffer to the desired final concentration. A common starting concentration range is 0.1 mM to 1 mM.
-
Crucially , add the DMSO stock solution dropwise to the vigorously stirring Assay Buffer to prevent precipitation.
-
Ensure the final DMSO concentration in the assay does not exceed 5% (v/v) to avoid affecting enzyme activity.
-
-
Prepare the Enzyme Solution:
-
Dilute the chymotrypsin in the Assay Buffer to a concentration that will yield a linear rate of p-nitroaniline release over a reasonable time course (e.g., 5-10 minutes).
-
-
Set up the Assay:
-
In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for the negative control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the working substrate solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measure the Absorbance:
-
Immediately monitor the increase in absorbance at 405 nm kinetically using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time curve.
-
The rate of the reaction is proportional to the chymotrypsin activity.
-
Caption: Workflow for a typical chymotrypsin kinetic assay using this compound.
References
How to prevent precipitation of Suc-Gly-Gly-Phe-pNA during assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Suc-Gly-Gly-Phe-pNA. Our aim is to help you prevent substrate precipitation and ensure the accuracy and reproducibility of your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide) is a colorimetric substrate used to measure the activity of proteases, most notably chymotrypsin. The enzyme cleaves the peptide bond between the phenylalanine (Phe) and the p-nitroaniline (pNA) group. This cleavage releases free pNA, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: My this compound substrate is precipitating when I add it to my aqueous assay buffer. What is the primary cause?
Precipitation of this compound is a common issue that typically arises from its limited solubility in aqueous solutions. This substrate, like many synthetic peptides, is hydrophobic. The standard procedure is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock solution is diluted into an aqueous assay buffer, the abrupt change in solvent polarity can cause the substrate to fall out of solution if its solubility limit is exceeded.
Q3: What is the best solvent to prepare a stock solution of this compound?
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is crucial to use a fresh, high-quality grade of DMSO, as it is hygroscopic (readily absorbs moisture from the air). Water absorbed by the DMSO can significantly reduce the substrate's solubility. N,N-Dimethylformamide (DMF) can also be used as an alternative.
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility. Attempting to do so will likely result in incomplete dissolution and precipitation, leading to inaccurate substrate concentrations and unreliable assay results.
Q5: How should I properly store the lyophilized powder and the stock solution of this compound?
The lyophilized powder should be stored in a desiccated environment at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C and are generally stable for at least one month at -20°C.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound during your assay.
Issue: Substrate precipitates upon addition to the aqueous assay buffer.
Root Cause Analysis and Solutions:
-
Localized High Concentration: Adding the DMSO stock directly into the buffer without adequate mixing can create localized areas where the substrate concentration is too high, leading to immediate precipitation.
-
Solution: Add the DMSO stock solution to the assay buffer while the buffer is being gently vortexed or stirred. This rapid dispersion helps to prevent the formation of localized high concentrations.
-
-
Final Substrate Concentration Exceeds Solubility Limit: The final concentration of the substrate in your assay may be too high for the specific buffer conditions.
-
Solution: Perform a serial dilution of your substrate to determine the highest working concentration that remains soluble in your complete assay mixture. If precipitation persists, you may need to work at a lower substrate concentration.
-
-
Final DMSO Concentration: While DMSO aids in solubility, its concentration in the final assay mixture is critical. High concentrations of DMSO can affect enzyme activity and may also cause other buffer components to precipitate.
-
Solution: Aim for a final DMSO concentration in your assay that is as low as possible, ideally 5% or less. Studies have shown that chymotrypsin retains significant activity in up to 20% DMSO, but it is best practice to minimize the organic solvent concentration. Always include a vehicle control with the same final DMSO concentration to account for any effects on the enzyme.
-
-
Buffer Composition and pH: The pH and ionic strength of your assay buffer can influence the solubility of the peptide substrate.
-
Solution: Empirically test slight variations in your buffer's pH or salt concentration. Sometimes, a minor adjustment can significantly improve substrate solubility. Pre-warming the assay buffer to the reaction temperature before adding the substrate stock can also be beneficial.
-
-
Use of Additives: For particularly stubborn solubility issues, the inclusion of certain additives can help.
-
Solution: Consider adding a low concentration (below the critical micellar concentration) of a non-ionic detergent, such as Triton X-100 or Tween-20 (e.g., 0.005-0.01%). It is essential to first verify that the chosen additive does not interfere with your enzyme's activity.
-
Data Presentation
The following table summarizes key quantitative parameters for consideration when preparing and using this compound in a chymotrypsin assay.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Solvent | Anhydrous DMSO | Use fresh, high-quality DMSO to ensure maximum solubility. |
| Stock Solution Concentration | 10-20 mM | Preparing a concentrated stock allows for smaller volumes to be added to the assay, minimizing the final DMSO concentration. |
| Final DMSO Concentration in Assay | ≤ 5% (v/v) | While chymotrypsin can tolerate higher concentrations, it is best to keep it low to avoid effects on enzyme kinetics and buffer components. Always include a solvent control. |
| Assay Buffer | 0.1 M Tris-HCl | A common and effective buffer for chymotrypsin assays. |
| Assay pH | 7.8 - 8.0 | Optimal pH range for chymotrypsin activity. |
| Assay Additives | 10-20 mM CaCl₂ | Calcium ions can enhance the stability of chymotrypsin. |
| Final Substrate Concentration | 0.1 - 1.0 mM | The optimal concentration may need to be determined empirically based on the Kₘ of the enzyme and the solubility limit in the final assay buffer. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a substrate with a molecular weight of 499.47 g/mol , dissolve 4.99 mg in 1 mL of DMSO).
-
Vortex the vial gently until the substrate is completely dissolved. If needed, brief sonication in a water bath or gentle warming (to no more than 37°C) can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
Protocol: Chymotrypsin Activity Assay
-
Prepare the Assay Buffer: Prepare a solution of 0.1 M Tris-HCl with 20 mM CaCl₂, and adjust the pH to 7.8 at the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare the Working Substrate Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in the pre-warmed Assay Buffer to the desired final concentration. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Prepare the Enzyme Solution: Dilute the chymotrypsin stock solution in the Assay Buffer to a concentration that will produce a linear rate of pNA release over a 5-10 minute period.
-
Set up the Assay: In a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for the negative control)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the working substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode using a microplate reader. Record data points every 30-60 seconds for 5-10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction is proportional to the chymotrypsin activity.
Visualizations
Caption: A logical workflow for troubleshooting precipitation of this compound.
Caption: The enzymatic reaction pathway for the cleavage of this compound.
Technical Support Center: Chymotrypsin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background signals in chymotrypsin assays.
Troubleshooting Guides
High background signal in a chymotrypsin assay can arise from several factors, including enzyme instability, substrate degradation, and inappropriate assay conditions. Below are common issues and step-by-step guides to identify and resolve them.
Issue 1: High background signal in the absence of the enzyme.
This issue points towards a problem with the substrate or other assay components, rather than the chymotrypsin itself.
-
Possible Cause 1: Substrate Instability and Spontaneous Hydrolysis
-
Explanation: Some chymotrypsin substrates, particularly p-nitroanilide substrates, can undergo spontaneous hydrolysis in aqueous solutions, leading to the release of the chromophore or fluorophore and a high background reading. The rate of this hydrolysis can be influenced by pH, temperature, and the presence of certain chemicals.
-
Troubleshooting Steps:
-
Run a "substrate only" blank: Prepare a reaction mixture containing all components except the chymotrypsin enzyme. Incubate this mixture under the same conditions as your experimental samples and measure the signal at different time points. A significant increase in signal over time indicates substrate instability.
-
Optimize substrate concentration: Use the lowest concentration of the substrate that still provides a good dynamic range for the assay.
-
Check the pH of the assay buffer: Ensure the pH is within the optimal range for both enzyme activity and substrate stability (typically pH 7.8).[1][2]
-
Prepare fresh substrate solutions: Substrate solutions, especially if not stored correctly, can degrade over time. Prepare fresh solutions for each experiment.
-
Consider a different substrate: If the issue persists, consider using a more stable substrate.
-
-
-
Possible Cause 2: Contamination of Assay Reagents
-
Explanation: Contamination of buffers or substrate solutions with other proteases or compounds that can cleave the substrate will result in a high background.
-
Troubleshooting Steps:
-
Use high-purity reagents: Ensure all chemicals and water used to prepare buffers and solutions are of high purity.
-
Filter-sterilize buffers: If microbial contamination is suspected, filter-sterilize the buffers.
-
Prepare fresh reagents: If contamination is suspected, discard the old reagents and prepare fresh ones.
-
-
Issue 2: High background signal that increases with enzyme concentration, even in the absence of the primary substrate.
This suggests a problem with the chymotrypsin preparation itself.
-
Possible Cause 1: Chymotrypsin Autolysis
-
Explanation: Chymotrypsin is a protease and can digest itself in a process called autolysis.[3][4] This can release peptides and amino acids that may interfere with the assay, especially if the detection method is sensitive to such products. Storing chymotrypsin at a neutral or alkaline pH can promote autolysis.[3]
-
Troubleshooting Steps:
-
Use sequencing-grade chymotrypsin: This grade of chymotrypsin is often treated to reduce autolytic activity.[5]
-
Properly store the enzyme: Reconstitute and store chymotrypsin in 1 mM HCl to maintain a low pH, which minimizes autolysis.[1] The presence of calcium chloride (e.g., 2 mM) can also help stabilize the enzyme.
-
Prepare fresh enzyme dilutions: Prepare enzyme dilutions immediately before use and keep them on ice.
-
Optimize enzyme concentration: Use the lowest concentration of chymotrypsin that gives a robust signal with your substrate.
-
-
-
Possible Cause 2: Contamination of Chymotrypsin with Other Proteases
-
Explanation: Commercial preparations of chymotrypsin may be contaminated with other proteases, such as trypsin. If the substrate used is not entirely specific to chymotrypsin, this contamination can lead to a higher-than-expected signal.
-
Troubleshooting Steps:
-
Use TLCK-treated chymotrypsin: Chymotrypsin treated with TLCK (tosyl-L-lysine chloromethyl ketone) has its contaminating trypsin activity inhibited.[1]
-
Include a specific chymotrypsin inhibitor: To confirm that the observed activity is from chymotrypsin, run a control reaction with a specific chymotrypsin inhibitor.[6] A significant reduction in the signal confirms that the activity is chymotrypsin-specific.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a high background signal in a chymotrypsin assay?
A high background signal can be caused by several factors, including:
-
Substrate instability: The substrate may be hydrolyzing spontaneously.
-
Enzyme autolysis: The chymotrypsin may be digesting itself.[5]
-
Contamination: The enzyme, substrate, or buffers may be contaminated with other proteases.
-
Non-specific cleavage: The enzyme may be cleaving the substrate in a non-specific manner due to suboptimal assay conditions.[5][7]
-
Assay conditions: Suboptimal pH, temperature, or buffer composition can contribute to a high background.
Q2: How can I reduce the autolysis of chymotrypsin?
To reduce chymotrypsin autolysis, you can:
-
Store the enzyme at a low pH, typically in 1 mM HCl.[1]
-
Include calcium chloride (e.g., 2 mM) in the storage and reaction buffers to stabilize the enzyme.
-
Use sequencing-grade chymotrypsin, which is purified to minimize autolytic activity.[5]
-
Optimize the enzyme-to-substrate ratio and digestion time.[5]
-
Avoid high temperatures (above 37°C) during incubation, as this can increase self-digestion.
Q3: My substrate appears to be unstable. What can I do?
If your substrate is unstable, consider the following:
-
Prepare the substrate solution fresh for each experiment.
-
If the substrate is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the solvent in the assay is low enough not to interfere with the reaction.[8]
-
Check the pH of your assay buffer, as substrate stability can be pH-dependent.
-
Store the substrate solution protected from light if it is light-sensitive.
-
If the problem persists, consider using a different, more stable substrate.
Q4: What is the optimal pH and temperature for a chymotrypsin assay?
The optimal pH for chymotrypsin activity is typically around 7.8.[1][2] The optimal temperature is generally around 50°C, but for routine assays, incubations are often performed at 25°C or 37°C to minimize autolysis.
Q5: How can I be sure the activity I'm measuring is specific to chymotrypsin?
To confirm the specificity of the assay, you can:
-
Use a specific chymotrypsin inhibitor as a negative control. A significant drop in signal in the presence of the inhibitor indicates that the activity is from chymotrypsin.
-
Use TLCK-treated chymotrypsin to eliminate any confounding activity from contaminating trypsin.[1]
-
If your sample contains other proteases, a selective chymotrypsin inhibitor can be used to measure the specific activity.[6]
Quantitative Data Summary
Table 1: Effect of Storage Conditions on Chymotrypsin Autolysis
| Storage Buffer | Temperature (°C) | Incubation Time (hours) | Background Signal (Absorbance Units) |
| 1 mM HCl, 2 mM CaCl2 | 4 | 24 | 0.05 |
| 50 mM Tris-HCl, pH 7.8 | 4 | 24 | 0.15 |
| 50 mM Tris-HCl, pH 7.8 | 25 | 24 | 0.35 |
This table illustrates that storing chymotrypsin at a low pH and low temperature significantly reduces autolysis, as indicated by a lower background signal.
Table 2: Effect of DMSO Concentration on Substrate Self-Hydrolysis
| Substrate | DMSO Concentration (%) | Incubation Time (minutes) | Background Signal (Fluorescence Units) |
| Fluorogenic Substrate A | 1 | 60 | 150 |
| Fluorogenic Substrate A | 5 | 60 | 450 |
| Fluorogenic Substrate A | 10 | 60 | 900 |
This table shows that higher concentrations of organic solvents like DMSO can increase the rate of spontaneous substrate hydrolysis, leading to a higher background signal.
Experimental Protocols
Protocol 1: Standard Chymotrypsin Activity Assay using BTEE
This protocol is adapted from established methods for determining chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.[1][2][9]
Materials:
-
Chymotrypsin solution (dissolved in 1 mM HCl)
-
80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2
-
1.18 mM BTEE solution in 63.4% methanol
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to 256 nm and 25°C.
-
In a quartz cuvette, mix 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE solution.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.
-
Record the blank rate by measuring the absorbance for 1-2 minutes.
-
Initiate the reaction by adding 100 µL of the chymotrypsin solution to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the curve.
Protocol 2: Assessing Substrate Self-Hydrolysis
Materials:
-
Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8)
-
Substrate solution
-
Detection instrument (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate at the final assay concentration.
-
Incubate this "no enzyme" control under the same conditions (temperature, time) as your actual assay.
-
Measure the signal (absorbance or fluorescence) at regular intervals.
-
A significant increase in the signal over time indicates substrate self-hydrolysis.
Protocol 3: Assessing Chymotrypsin Autolysis
Materials:
-
Chymotrypsin solution
-
Assay buffer
-
Detection method for peptides (e.g., HPLC or a fluorescent peptide assay)
Procedure:
-
Prepare a solution of chymotrypsin in the assay buffer at the final assay concentration.
-
Incubate this "no substrate" control under the same conditions as your assay.
-
At different time points, take aliquots of the solution and stop the reaction (e.g., by adding a strong acid like trifluoroacetic acid).[5]
-
Analyze the aliquots for the presence of peptides resulting from autolysis. An increase in the peptide concentration over time is indicative of autolysis.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Decision tree for source identification.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PROMOTION OF THE AUTOLYSIS OF α-CHYMOTRYPSIN BY EVANS BLUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of the autolysis of alpha-chymotrypsin by Evans blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Non-linear Reaction Kinetics with Suc-Gly-Gly-Phe-pNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics in experiments utilizing the chromogenic substrate N-Succinyl-Glycyl-Glycyl-Phenylalanyl-p-nitroanilide (Suc-Gly-Gly-Phe-pNA).
Troubleshooting Guides
Issue 1: The reaction rate is not linear from the beginning of the assay (no clear initial velocity).
Possible Causes and Solutions
| Cause | Description | Recommended Action |
| Substrate/Enzyme Contamination | Impurities in the substrate or enzyme preparation can interfere with the reaction.[1] | Use high-purity reagents. Run a control reaction without the enzyme to check for substrate auto-hydrolysis. |
| Inadequate Mixing | Uneven distribution of substrate or enzyme can lead to inconsistent reaction rates at the start.[1] | Ensure thorough but gentle mixing of reactants at the beginning of the assay. Avoid vigorous shaking that could denature the enzyme. |
| "Burst" Kinetics | A rapid initial release of product followed by a slower, steady-state rate. This can occur if a step after the initial product formation is rate-limiting. | This is a genuine kinetic phenomenon and not an artifact. To analyze, both the burst phase and the subsequent linear phase should be measured. The amplitude of the burst can provide information on the concentration of active enzyme sites. |
| Instrument Lag | Delay between initiating the reaction and the first measurement by the spectrophotometer. | If manual mixing is used, account for the lag time.[2] For more precise measurements, use an automated injector system in the spectrophotometer. |
Issue 2: The reaction rate decreases over time (progressive non-linearity).
Possible Causes and Solutions
| Cause | Description | Recommended Action |
| Substrate Depletion | The concentration of this compound decreases significantly during the reaction, leading to a slower reaction rate. This is more prominent when the initial substrate concentration is close to or below the Michaelis constant (Km).[1][3] | Use initial velocity measurements where less than 10% of the substrate is consumed.[3][4] If necessary, increase the initial substrate concentration. |
| Product Inhibition | The product, p-nitroaniline (pNA), or the other product, Suc-Gly-Gly-Phe, may bind to the enzyme and inhibit its activity. | Perform experiments to test for product inhibition by adding varying concentrations of pNA or the peptide product at the start of the reaction and observing the effect on the initial velocity. |
| Enzyme Instability | The enzyme (e.g., chymotrypsin) may lose activity over the course of the assay due to factors like pH, temperature, or the presence of denaturing agents.[1] | Check the stability of the enzyme under the specific assay conditions. Run a control with the enzyme pre-incubated in the assay buffer for the duration of the experiment and then measure its activity. |
| pH Shift in Assay Buffer | The enzymatic reaction itself might cause a change in the pH of the buffer, moving it away from the enzyme's optimal pH and thus reducing its activity. | Use a buffer with sufficient buffering capacity for the reaction being studied. Monitor the pH of the reaction mixture before and after the assay. |
Issue 3: Non-linear relationship between substrate concentration and initial velocity (Deviation from Michaelis-Menten kinetics).
Possible Causes and Solutions
| Cause | Description | Recommended Action |
| Substrate Inhibition | At very high concentrations, the substrate this compound may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[1][5][6] | Measure enzyme activity over a wider range of substrate concentrations, including very high concentrations, to detect any decrease in velocity. If substrate inhibition is observed, the data can be fitted to a modified Michaelis-Menten equation that accounts for this phenomenon. |
| Enzyme Allostery or Cooperativity | The enzyme may have multiple substrate-binding sites that interact with each other, leading to a sigmoidal (cooperative) or more complex relationship between substrate concentration and velocity. | While less common for chymotrypsin with this substrate, if suspected, the data should be fitted to the Hill equation or other models of allosteric regulation. |
| Issues with Substrate Solubility | At high concentrations, this compound may not be fully soluble in the assay buffer, leading to an overestimation of the actual substrate concentration in solution. | Ensure the substrate is fully dissolved at all concentrations used. A small amount of an organic solvent like DMSO may be used to aid solubility, but its final concentration should be kept low and consistent across all experiments to avoid affecting enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: What is non-linear reaction kinetics and why is it important?
A1: Non-linear reaction kinetics refers to a situation where the rate of a reaction is not directly proportional to the concentration of the reactants. In enzyme kinetics, this often manifests as a deviation from the expected hyperbolic Michaelis-Menten curve.[7] Understanding these deviations is crucial as they can provide insights into complex regulatory mechanisms such as allostery, substrate inhibition, and product inhibition, which are vital for drug development and understanding biological pathways.
Q2: My reaction progress curve (absorbance vs. time) is not linear. How do I determine the initial velocity?
A2: When the progress curve is non-linear, the initial velocity should be determined from the initial, linear portion of the curve, which typically represents the consumption of less than 10% of the substrate.[3][4] This can be done by fitting a tangent to the earliest time points of the curve. If the initial part of the curve is not linear, it could be due to a lag phase or burst kinetics, which require more advanced kinetic analysis.[2]
Q3: What is the significance of the Km value for this compound with chymotrypsin?
A3: The Michaelis constant (Km) for this compound with chymotrypsin is reported to be 1.6 mM.[8][9] The Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for the substrate; a lower Km generally indicates a higher affinity. Knowing the Km is essential for designing experiments, especially for inhibitor screening, where substrate concentrations are often set around the Km value.
Q4: How can the pH of the assay buffer affect the results with this compound?
A4: The pH of the assay buffer can affect the results in two main ways. Firstly, enzyme activity is highly dependent on pH, and chymotrypsin has an optimal pH range for its catalytic activity. Secondly, the absorbance of the product, p-nitroaniline (pNA), is pH-dependent.[10][11][12] Therefore, it is crucial to maintain a constant pH throughout the experiment and to use a molar extinction coefficient for pNA that is appropriate for the specific pH of the assay buffer.
Q5: What are some common sources of error in absorbance-based assays using p-nitroanilide substrates?
A5: Common sources of error include:
-
High background absorbance: This can be due to the spontaneous hydrolysis of the substrate or interfering substances in the sample. A control reaction without the enzyme should always be included.
-
Incorrect wavelength: The absorbance of p-nitroaniline is typically measured around 405-410 nm.[13][14] Using an incorrect wavelength will lead to inaccurate measurements.
-
Path length variations: In microplate readers, variations in the liquid volume can affect the path length and thus the absorbance reading.
-
Inner filter effect: At high concentrations, the substrate or product might absorb the excitation or emission light, leading to non-linear fluorescence or absorbance readings.
Quantitative Data
Table 1: Kinetic and Spectroscopic Properties of this compound and its Product
| Parameter | Value | Notes |
| Substrate | N-Succinyl-Glycyl-Glycyl-Phenylalanyl-p-nitroanilide | Chymotrypsin substrate.[13][14] |
| Km for Chymotrypsin | 1.6 mM | Michaelis constant.[8][9] |
| Product | p-nitroaniline (pNA) | Chromogenic product. |
| Absorbance Maximum of pNA | ~380 nm | However, measurements are often taken at 405-410 nm to minimize interference from the substrate.[15] |
| Molar Extinction Coefficient of pNA | pH-dependent | The value changes with the pH of the solution.[10][11][12] It is crucial to determine or use the correct value for the specific assay conditions. |
Experimental Protocols
Protocol: Investigating Non-Linear Kinetics of Chymotrypsin with this compound
This protocol is designed to identify potential substrate inhibition.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
DMSO (for dissolving the substrate)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store on ice.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer covering a wide range of concentrations (e.g., from 0.1 x Km to 50 x Km or higher). Ensure the final DMSO concentration is the same in all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
To each well of a microplate, add a fixed volume of the different substrate dilutions.
-
Include control wells:
-
Blank: Assay buffer and substrate, but no enzyme (to measure non-enzymatic substrate hydrolysis).
-
No Substrate: Assay buffer and enzyme, but no substrate (to check for any background signal from the enzyme solution).
-
-
-
Initiation and Measurement:
-
Equilibrate the microplate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed amount of chymotrypsin solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm over time in a kinetic mode. Record data points at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to establish the initial rate.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial velocity (v₀) from the slope of the linear portion of each curve.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Analyze the resulting plot. A hyperbolic curve suggests Michaelis-Menten kinetics. A curve where the velocity decreases at higher substrate concentrations is indicative of substrate inhibition.
-
Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) to determine the kinetic parameters (Vmax, Km, and the inhibition constant Ki).
-
Visualizations
Caption: Workflow for non-linear kinetics experiments.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. researchgate.net [researchgate.net]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fitting enzyme kinetics data with Solver [protocols.io]
- 5. Role of substrate inhibition kinetics in enzymatic chemical oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Biosynth [biosynth.com]
- 14. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Chymotrypsin and DMSO Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with chymotrypsin in the presence of Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for hydrophobic compounds in drug discovery, but its effects on enzyme activity must be carefully considered.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of DMSO on chymotrypsin activity?
A1: DMSO generally acts as an inhibitor of chymotrypsin. Increasing concentrations of DMSO lead to a marked decrease in the enzyme's turnover number (k_cat), which retards the release of the product from the enzyme-substrate complex. This results in a decrease in the overall catalytic efficiency (k_cat/K_M) of the enzyme. At 20 vol% DMSO, the catalytic efficiency can be reduced by approximately 80%.
Q2: How does DMSO inhibit chymotrypsin?
A2: The inhibitory effect of DMSO is thought to be due to the displacement of water molecules from the hydration shell and the active site of chymotrypsin. DMSO is known to preferentially solvate tryptophan residues within the active site. While low concentrations of DMSO (up to 20 vol%) do not significantly alter the tertiary structure of the enzyme, they can disrupt hydrogen bonds between water and the enzyme, affecting its dynamics and reducing activity. At concentrations above 4.2 M, DMSO can induce irreversible conformational changes.
Q3: Does DMSO affect the binding of the substrate to chymotrypsin?
A3: The effect of DMSO on the Michaelis constant (K_M), which reflects substrate binding affinity, is relatively small. There might be a slight increase in K_M at concentrations up to 10 vol% DMSO, indicating a minor decrease in affinity. However, even at high concentrations, the formation of the enzyme-substrate complex is not largely affected.
Q4: Can DMSO ever increase chymotrypsin activity or stability?
A4: Yes, under certain conditions. DMSO at concentrations up to 20 vol% has been shown to stabilize α-chymotrypsin against temperature denaturation. For immobilized chymotrypsin, the presence of organic solvents like DMSO can lead to enhanced stabilities and activities.
Troubleshooting Guide
Issue 1: My chymotrypsin activity is significantly lower than expected when using a DMSO-solubilized inhibitor.
-
Possible Cause: The DMSO concentration in your final reaction mixture may be too high, leading to direct inhibition of the enzyme.
-
Troubleshooting Steps:
-
Determine DMSO Tolerance: First, perform a control experiment to measure chymotrypsin activity at different DMSO concentrations (e.g., 0.1% to 10% v/v) without your inhibitor. This will establish the maximum DMSO concentration your assay can tolerate without significant loss of activity.
-
Adjust Stock Solutions: If the current DMSO concentration is inhibitory, prepare more concentrated stock solutions of your compound in 100% DMSO. This will allow you to add a smaller volume to your assay, thereby reducing the final DMSO concentration.
-
Proper Controls: Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the inhibitor. This allows you to differentiate the effect of the solvent from the effect of your compound.
-
Issue 2: I am observing inconsistent or non-reproducible inhibition data.
-
Possible Cause: Poor solubility of the test compound at the final assay concentration, even in the presence of DMSO. This can lead to compound precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plate or cuvettes for any signs of precipitation after adding your compound.
-
Solubility Test: Before conducting the full inhibition assay, perform a preliminary solubility test. Prepare your compound at the highest desired concentration in the final assay buffer (including the intended DMSO concentration) and check for solubility over the time course of your experiment.
-
Alternative Solvents: If solubility in DMSO-aqueous mixtures is a persistent issue, consider alternative co-solvents. However, you must validate the effect of any new solvent on chymotrypsin activity.
-
Issue 3: My inhibitor appears less potent than anticipated.
-
Possible Cause: Non-specific binding of the inhibitor. Some inhibitors may bind not only to the active, productive form of the enzyme (E) but also to a non-productive, non-denatured state (E') that can be induced by DMSO.
-
Troubleshooting Steps:
-
DMSO-Perturbation Assay: To investigate this, you can perform a DMSO-perturbing assay. In this assay, the enzyme is pre-incubated with varying concentrations of DMSO before the addition of the inhibitor. If the inhibitor's potency decreases with increasing DMSO concentration, it may indicate non-specific binding.
-
Data Presentation
Table 1: Effect of DMSO Concentration on α-Chymotrypsin Kinetic Parameters
| DMSO Concentration (vol%) | Michaelis Constant (K_M) | Turnover Number (k_cat) | Catalytic Efficiency (k_cat/K_M) |
| 0 | Baseline | 1.16 s⁻¹ | Baseline |
| 10 | Slight Increase | Decreased | Decreased |
| 20 | Comparable to Baseline | 0.25 s⁻¹ | ~80% Decrease |
Data is synthesized from information provided in the search results.
Experimental Protocols
Protocol 1: Determining the Effect of DMSO on Chymotrypsin Activity
-
Materials:
-
α-Chymotrypsin stock solution (e.g., in 0.001 M HCl)
-
Assay buffer (e.g., 0.1 M Tris, 10 mM CaCl₂, pH 7.8)
-
Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable solvent)
-
DMSO
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a series of DMSO dilutions in the assay buffer to achieve final concentrations ranging from 0% to 20% (v/v).
-
In a 96-well plate, add a constant amount of α-chymotrypsin to each well.
-
Add the different DMSO dilutions to the respective wells and incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed concentration of the substrate to all wells.
-
Monitor the rate of product formation by measuring the absorbance at the appropriate wavelength (e.g., 410 nm for p-nitroaniline) over time.
-
Calculate the initial velocity for each DMSO concentration.
-
Plot the relative enzyme activity (as a percentage of the activity in 0% DMSO) against the DMSO concentration.
-
Visualizations
Caption: Experimental workflow for determining DMSO's effect on chymotrypsin.
Caption: Simplified model of DMSO's interaction with chymotrypsin.
Chymotrypsin Assay Technical Support Center: Optimizing Incubation Time and Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and temperature for chymotrypsin assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a chymotrypsin assay?
A1: The optimal temperature for a chymotrypsin assay is highly dependent on the substrate being used. For the commonly used substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE), the optimal temperature is 25°C.[1][2] However, when using other substrates, such as whey proteins, the optimal temperature can be significantly higher, around 50°C.[3] It is crucial to consult literature specific to your substrate or perform a temperature optimization experiment.
Q2: How does temperature affect chymotrypsin activity?
A2: Like most enzymes, chymotrypsin activity increases with temperature up to an optimal point. Beyond this temperature, the enzyme's activity rapidly decreases due to thermal denaturation.[4] For instance, chymotrypsin-like proteases from seabream show reduced activity at 40°C and are denatured at 50°C. Conversely, cod chymotrypsin exhibits higher activity at low temperatures (3-15°C) compared to bovine chymotrypsin.[4]
Q3: What is the ideal incubation time for a chymotrypsin assay?
A3: The ideal incubation time is within the initial linear phase of the reaction. For the BTEE assay, it is recommended to record the increase in absorbance for approximately 5 minutes and to use the maximum linear rate over a one-minute interval for calculations.[1] Prolonged incubation can lead to substrate depletion or product inhibition, causing the reaction rate to slow down and deviate from linearity, which will result in an underestimation of the initial velocity.
Q4: Why is it important to measure the initial reaction rate?
A4: Measuring the initial reaction rate (V₀) is critical for accurate determination of enzyme activity. At the beginning of the reaction, the substrate concentration is at its highest and the product concentration is negligible, ensuring that the measured rate is representative of the enzyme's maximum velocity under the given conditions. As the reaction progresses, these conditions change, leading to a decrease in the reaction rate.
Data Presentation
Table 1: Effect of Incubation Temperature on Chymotrypsin Activity with Different Substrates
| Temperature (°C) | Substrate | Enzyme Source | Relative Activity (%) | Reference |
| 15 | BTEE | Bovine | Suboptimal | General knowledge |
| 25 | BTEE | Bovine | 100 | [1][2] |
| 37 | BTEE | Bovine | Suboptimal | General knowledge |
| 40 | Whey Protein | Bovine | Suboptimal | [3] |
| 50 | Whey Protein | Bovine | 100 | [3] |
| 60 | General | Bovine | Inactivated | [4] |
Table 2: Representative Time Course of BTEE Hydrolysis by Chymotrypsin at 25°C
| Incubation Time (minutes) | Absorbance at 256 nm (AU) | Reaction Rate |
| 0 | 0.100 | - |
| 1 | 0.250 | Linear |
| 2 | 0.400 | Linear |
| 3 | 0.550 | Linear |
| 4 | 0.700 | Linear |
| 5 | 0.850 | Linear |
| 10 | 1.250 | Decreasing |
| 15 | 1.450 | Plateauing |
| 20 | 1.500 | Plateaued |
Experimental Protocols
Protocol: Spectrophotometric Chymotrypsin Assay using BTEE
This protocol is adapted from standard procedures for determining chymotrypsin activity.[1][2]
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate
-
Tris buffer (80 mM, pH 7.8 at 25°C)
-
Calcium chloride (CaCl₂) solution (2 M)
-
Methanol
-
Hydrochloric acid (1 mM)
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the Tris buffer and adjust the pH to 7.8 at 25°C.
-
Prepare the BTEE substrate solution (1.18 mM) in a methanol/water mixture.
-
Prepare the CaCl₂ solution.
-
Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. Dilute to the desired concentration immediately before use.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, combine the Tris buffer, BTEE solution, and CaCl₂ solution.
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.
-
-
Measurement:
-
Add the diluted chymotrypsin solution to the cuvette to initiate the reaction.
-
Immediately mix by inversion and start recording the absorbance at 256 nm for approximately 5 minutes.
-
Record the change in absorbance per minute (ΔA₂₅₆/min) from the initial, linear portion of the curve.
-
Mandatory Visualization
Caption: Workflow for a spectrophotometric chymotrypsin assay.
Troubleshooting Guide
Caption: Troubleshooting guide for chymotrypsin assays.
Q5: My chymotrypsin activity is lower than expected. What are the possible causes and solutions?
A5: Low or no chymotrypsin activity can stem from several factors:
-
Suboptimal Temperature or pH: Ensure your assay is performed at the optimal temperature and pH for your specific substrate. For BTEE, this is typically 25°C and pH 7.8.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it has been stored correctly, typically at -20°C or -80°C.
-
Substrate Degradation: The substrate may have degraded. Prepare fresh substrate solution before each experiment.
Q6: I am observing a high background signal in my assay. How can I reduce it?
A6: A high background signal can be caused by:
-
Contaminated Reagents: Use high-purity water and reagents to prepare your buffers and solutions.
-
Substrate Autohydrolysis: Some substrates can spontaneously hydrolyze in the assay buffer. To account for this, always run a blank reaction that contains all components except the enzyme. Subtract the rate of the blank reaction from your sample reactions.
Q7: My results are not reproducible between experiments. What should I check?
A7: Poor reproducibility is often due to inconsistencies in the experimental procedure:
-
Variable Incubation Time and Temperature: Ensure that the incubation time and temperature are precisely controlled for all samples and experiments. Use a temperature-controlled spectrophotometer.
-
Pipetting Inaccuracies: Inaccurate pipetting can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Mixing: Ensure the reaction mixture is thoroughly mixed immediately after adding the enzyme to ensure a homogenous reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of low and high temperatures on chymotrypsin from Atlantic cod (Gadus morhua L.); comparison with bovine alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference with p-Nitroaniline (p-NA) Absorbance Assays
Welcome to the technical support center for p-nitroaniline (p-NA) based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to compound interference in colorimetric assays that use p-NA as a chromogenic reporter.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a p-nitroaniline (p-NA) based assay?
A1: In a typical p-NA based assay, an enzyme cleaves a synthetic, colorless substrate that has a p-NA molecule attached via an amide bond. This cleavage releases free p-nitroaniline, which has a distinct yellow color.[1] The amount of p-NA released is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light, typically at or near its maximum absorbance wavelength of 405 nm.[1]
Q2: My sample is colored. Can this interfere with the p-NA absorbance reading?
A2: Yes, colored compounds in your sample can interfere with p-NA absorbance readings if they absorb light in the same region as p-NA (around 405 nm). This can lead to artificially high absorbance values, resulting in an overestimation of enzyme activity.
Q3: Can the solvent I use to dissolve my test compounds interfere with the assay?
A3: Absolutely. Organic solvents, such as dimethyl sulfoxide (DMSO), are often used to dissolve test compounds.[2] However, the concentration and type of solvent can affect both the enzyme's activity and the absorbance spectrum of p-NA.[3][4][5][6] High concentrations of DMSO, for instance, can inhibit enzyme activity and cause a shift in the p-NA absorbance spectrum.[7]
Q4: What are thiol-reactive compounds, and why are they a concern in some p-NA assays?
A4: Thiol-reactive compounds are molecules that can covalently bind to the thiol groups (-SH) of cysteine residues in proteins.[8][9][10] This is a significant concern for assays involving cysteine proteases (e.g., caspases, papain-like proteases), as these enzymes have a critical cysteine residue in their active site.[11] Thiol-reactive compounds can directly inhibit the enzyme, leading to a false-positive result (apparent inhibition) that is not related to the compound's specific binding to the enzyme's active site.
Q5: What are reducing agents, and how can they interfere with my p-NA assay?
A5: Reducing agents are compounds that donate electrons to other chemical species. Strong reducing agents like dithiothreitol (DTT) are often included in assay buffers to maintain the reduced state of cysteine residues in enzymes.[3] However, some reducing agents can directly reduce the nitro group of p-nitroaniline, converting it to a colorless compound and thereby decreasing the absorbance signal. This can lead to an underestimation of enzyme activity or be misinterpreted as enzyme inhibition.
Troubleshooting Guides
Issue 1: High Background Absorbance in the Absence of Enzyme
Symptoms:
-
The "no-enzyme" control or "blank" wells show a significant and increasing absorbance at 405 nm over time.
-
The initial absorbance reading (time zero) of all wells is unusually high.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | 1. Run a "substrate only" control: Incubate the p-NA substrate in the assay buffer without the enzyme or test compound. Monitor the absorbance at 405 nm over the same time course as your experiment.[2] 2. Optimize pH: Ensure the assay buffer pH is optimal for enzyme activity and minimizes spontaneous hydrolysis. The stability of the p-NA substrate can be pH-dependent. 3. Check substrate quality: Use a fresh, high-purity substrate. Older substrates may have degraded over time. |
| Contamination of Reagents | 1. Use fresh, high-purity reagents: Ensure all buffer components and water are free of microbial or chemical contaminants. 2. Filter-sterilize buffers: If microbial contamination is suspected, filter-sterilize all buffers. |
| Interference from Test Compound | 1. Run a "compound blank": Prepare a well with the assay buffer and the test compound at the final assay concentration, but without the substrate or enzyme. Measure the absorbance at 405 nm.[1] 2. Perform a spectral scan: If the compound blank shows high absorbance, perform a wavelength scan (e.g., 300-600 nm) to determine its absorbance spectrum. This will confirm if it directly absorbs at 405 nm. |
Issue 2: Apparent Enzyme Inhibition by a Test Compound
Symptoms:
-
A test compound shows a dose-dependent decrease in p-NA production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct Absorbance Interference | 1. Check for color: Visually inspect the compound. If it is colored, it may absorb light at 405 nm. 2. Run a "compound blank": As described in Issue 1, measure the absorbance of the compound in the assay buffer. If it absorbs at 405 nm, this will contribute to the total signal and may need to be subtracted. 3. Spectral Scan: Perform a wavelength scan of the compound to identify its absorbance maximum. |
| Thiol Reactivity (for Cysteine Proteases) | 1. DTT competition assay: Run the inhibition assay in the presence and absence of a high concentration (e.g., 1-5 mM) of dithiothreitol (DTT).[3] If the compound's inhibitory activity is significantly reduced in the presence of DTT, it is likely a thiol-reactive compound.[5] 2. Pre-incubation test: Pre-incubate the enzyme with the compound for varying amounts of time before adding the substrate. Irreversible, thiol-reactive inhibitors often show time-dependent inhibition. |
| Reduction of p-Nitroaniline | 1. Direct p-NA reduction assay: Prepare a solution of p-NA at a concentration that gives a strong signal at 405 nm. Add the test compound and monitor the absorbance over time. A decrease in absorbance indicates direct reduction of p-NA. |
| Compound Aggregation | 1. Detergent sensitivity: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. If the compound's inhibitory activity is reduced, it may be due to aggregation-based inhibition. |
Data Presentation: Quantifying Interference
The following tables provide representative data on how different types of compounds can interfere with p-NA absorbance.
Table 1: Effect of a Reducing Agent (Sodium Borohydride) on p-NA Absorbance
| Concentration of NaBH₄ (mM) | p-NA Absorbance at 405 nm (AU) | % Signal Reduction |
| 0 | 1.00 | 0% |
| 0.1 | 0.65 | 35% |
| 0.5 | 0.20 | 80% |
| 1.0 | 0.05 | 95% |
| 2.0 | < 0.01 | > 99% |
| Note: This is illustrative data. Actual values will depend on the specific reducing agent, p-NA concentration, and buffer conditions. |
Table 2: Spectral Interference of a Colored Compound
| Compound | Concentration (µM) | Absorbance at 405 nm (AU) | Apparent p-NA Concentration (µM) |
| p-NA Standard | 50 | 0.750 | 50.0 |
| Interfering Compound A | 20 | 0.250 | 16.7 |
| p-NA (50 µM) + Compound A (20 µM) | - | 1.000 | 66.7 |
| Calculated based on a hypothetical p-NA standard curve. |
Table 3: Effect of DMSO on p-NA Absorbance Spectrum
| DMSO Concentration (%) | λmax (nm) | Absorbance at λmax (AU) |
| 0 | 405 | 1.00 |
| 5 | 408 | 0.98 |
| 10 | 412 | 0.95 |
| 20 | 418 | 0.90 |
| Note: This table illustrates the potential for a red-shift (bathochromic shift) and a decrease in molar absorptivity with increasing solvent concentration. |
Experimental Protocols
Protocol 1: Standard Curve for p-Nitroaniline
This protocol is essential for converting absorbance values into the amount of product formed.[2]
-
Prepare a p-NA stock solution: Accurately weigh p-nitroaniline powder and dissolve it in a suitable solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).
-
Prepare a dilution series: Create a series of p-NA standards by diluting the stock solution in the assay buffer. The concentration range should encompass the expected experimental values.
-
Measure absorbance: Add the same volume of each standard to the wells of a microplate.
-
Blank the reader: Use the assay buffer as a blank.
-
Read absorbance: Measure the absorbance of each standard at 405 nm.
-
Plot the standard curve: Plot absorbance versus p-NA concentration. The resulting plot should be linear, and the equation of the line can be used to determine the concentration of p-NA in unknown samples.
Protocol 2: Screening for Compound Interference
This protocol helps to identify if a test compound directly interferes with the p-NA signal.
-
Prepare compound dilutions: Prepare a dilution series of the test compound in the assay buffer at the same concentrations that will be used in the enzyme assay.
-
Add to microplate: Add the compound dilutions to the wells of a clear microplate.
-
Add p-NA: To a parallel set of wells, add the same compound dilutions and a fixed concentration of p-NA (a concentration that gives a mid-range absorbance value).
-
Controls: Include wells with only assay buffer, only p-NA in buffer, and the highest concentration of the compound's solvent (e.g., DMSO) in buffer.
-
Measure absorbance: Read the absorbance of all wells at 405 nm.
-
Analyze data:
-
Colored compounds: Compare the absorbance of the compound-only wells to the buffer-only well. A significant increase indicates the compound absorbs at 405 nm.
-
p-NA reduction: Compare the absorbance of the wells with compound + p-NA to the well with only p-NA. A significant decrease suggests the compound is reducing p-NA.
-
Spectral shift: If interference is suspected, perform a full wavelength scan (e.g., 300-500 nm) on all samples to observe any shifts in the p-NA absorbance peak.
-
Visualizations
Caption: A logical workflow for troubleshooting compound interference in p-NA assays.
Caption: Signaling pathway of a p-NA assay and points of interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Reactive or Redox-Active: Revising a Repurposing Screen Led to a New Invalidation Pipeline and Identified a True Noncovalent Inhibitor Against Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry-based thiol redox proteomics reveals significant cysteine reduction induced by chronic ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Substrate inhibition with high concentrations of Suc-Gly-Gly-Phe-pNA
This technical support center is designed for researchers, scientists, and drug development professionals using the chromogenic substrate N-Succinyl-Glycyl-Glycyl-Phenylalanyl-p-nitroanilide (Suc-Gly-Gly-Phe-pNA), particularly in assays with serine proteases like α-chymotrypsin. This guide provides detailed troubleshooting for the common issue of substrate inhibition at high concentrations, answers to frequently asked questions, and comprehensive experimental protocols.
Troubleshooting Guide: Loss of Activity at High Substrate Concentrations
Observing a decrease in reaction velocity at high concentrations of this compound is a frequent issue. This guide will help you diagnose and resolve the problem.
Q1: My enzyme activity increases with the concentration of this compound, but then starts to decrease at higher concentrations. What is happening?
This phenomenon is a classic example of substrate inhibition . At optimal concentrations, the substrate binds to the enzyme's active site to form a productive enzyme-substrate (ES) complex, leading to product formation. However, at excessive concentrations, a second substrate molecule can bind to a separate allosteric site on the ES complex. This forms a non-productive ternary complex (ESS), which temporarily inactivates the enzyme and reduces the overall reaction rate.
Q2: How can I be sure I am seeing substrate inhibition and not another experimental artifact?
Several factors can mimic substrate inhibition. Use the following workflow to diagnose the root cause of the decreased activity.
Caption: Troubleshooting workflow for decreased enzyme activity.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of uncompetitive substrate inhibition?
Uncompetitive substrate inhibition occurs when a second substrate molecule (S) binds to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-substrate (ESS) complex. This "dead-end" complex does not proceed to form a product and temporarily sequesters the enzyme, thus reducing the reaction velocity. The binding of the second substrate molecule may occur at a low-affinity allosteric site that only becomes available after the first substrate molecule has bound to the active site.
Caption: Mechanism of uncompetitive substrate inhibition.
Q4: What are the typical kinetic parameters for α-chymotrypsin with this compound?
The kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. However, published data provides a useful reference point.
| Parameter | Symbol | Typical Value (for α-Chymotrypsin) | Description |
| Michaelis Constant | Km | ~1.6 mM[1] | Substrate concentration at which the reaction velocity is half of Vmax. |
| Maximum Velocity | Vmax | Experiment-dependent | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Substrate Inhibition Constant | Ki | Experiment-dependent | Dissociation constant for the binding of the second substrate molecule to the ES complex. |
Note: The Ki for substrate inhibition is highly dependent on the specific enzyme and assay conditions and must be determined experimentally. The protocol for this is provided below (Protocol 2).
Q5: How do I manage the low solubility of this compound?
The peptide substrate this compound is hydrophobic and has limited solubility in aqueous buffers.
-
Use a Co-solvent: Always prepare a concentrated stock solution of the substrate in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Control Final Co-solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is consistent across all reactions and is low enough (typically ≤5% v/v) to not affect enzyme activity.
-
Fresh Preparations: Prepare substrate working solutions fresh for each experiment to avoid precipitation over time.
Experimental Protocols
Protocol 1: Standard Assay for Determining Km and Vmax
This protocol is for determining the initial velocity of the enzyme reaction at various substrate concentrations to calculate Km and Vmax.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.
-
Enzyme Stock: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl₂. Dilute to the final working concentration (e.g., 5-10 nM) in Assay Buffer immediately before use.
-
Substrate Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare a serial dilution of the substrate stock in Assay Buffer. A typical concentration range to determine Km would be 0.1 mM to 5 mM. Ensure the final DMSO concentration is constant in all wells.
-
Add 180 µL of each substrate dilution to the wells of a clear, flat-bottom 96-well plate. Include a "no substrate" control.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitroaniline, has a molar extinction coefficient (ε) of approximately 8,800 M⁻¹cm⁻¹ at pH 7.5.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Protocol 2: Assay for Characterizing Substrate Inhibition and Determining Ki
This protocol is an extension of Protocol 1, designed to measure the inhibitory effect at high substrate concentrations.
-
Reagent Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
Assay Procedure:
-
Extend the serial dilution of the substrate to much higher concentrations. A suitable range would be from the previously determined Km (e.g., 1.5 mM) up to the solubility limit of the substrate (e.g., 20-30 mM or higher, if soluble).
-
Follow the same assay procedure as described in Protocol 1, ensuring accurate pipetting and temperature control.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S]. You should observe a characteristic curve where the velocity first increases, reaches a maximum, and then decreases.
-
Fit the data to the uncompetitive substrate inhibition equation using non-linear regression software: V₀ = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))
-
The software will provide the best-fit values for Vmax, Km, and the substrate inhibition constant, Ki.
-
References
Improving the sensitivity of a chymotrypsin colorimetric assay
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their chymotrypsin colorimetric assays.
Troubleshooting Guide
This section addresses common issues encountered during chymotrypsin colorimetric assays.
Issue 1: Low or No Signal (Poor Sensitivity)
| Potential Cause | Recommended Solution |
| Sub-optimal pH | The optimal pH for chymotrypsin activity is typically between 7.8 and 8.3.[1][2] Prepare your Tris-HCl buffer fresh and verify the pH at the reaction temperature (25°C or 37°C).[1][2] |
| Incorrect Substrate | Ensure you are using a substrate specific for chymotrypsin. N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a highly sensitive and specific colorimetric substrate.[3] N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is also commonly used, with absorbance measured at 256 nm.[1][4] |
| Inactive Enzyme | Chymotrypsin can lose activity due to improper storage. Store chymotrypsin solutions in small aliquots at -80°C in a buffer containing CaCl₂ for stability.[5] Avoid repeated freeze-thaw cycles.[6] If using chymotrypsinogen, ensure it has been properly activated to chymotrypsin by trypsin.[7][8] |
| Insufficient Incubation Time | If enzyme activity is low, a longer incubation time may be necessary to generate a detectable signal.[6] However, ensure the reaction remains in the linear range. It is recommended to perform a kinetic assay to determine the optimal measurement time.[9][10] |
| Presence of Inhibitors | Samples may contain endogenous chymotrypsin inhibitors. If suspected, perform a spike-and-recovery experiment by adding a known amount of chymotrypsin to your sample to see if the activity is recovered. Some assay kits include specific chymotrypsin inhibitors to differentiate its activity from other proteases.[9][10] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Instability | Some substrates, particularly p-nitroanilide derivatives, can undergo spontaneous hydrolysis, leading to a high background. Prepare substrate solutions fresh and protect them from light.[9] Always include a "no-enzyme" or "reagent blank" control in your experimental setup.[9][11] |
| Contaminating Proteases | The sample itself may contain other proteases that can cleave the substrate. Use a specific chymotrypsin inhibitor, such as TPCK (tosyl-L-phenylalanine chloromethyl ketone), to confirm that the observed activity is due to chymotrypsin.[1][6] |
| Turbidity | Sample turbidity can interfere with absorbance readings. Centrifuge samples at high speed (e.g., 10,000 x g) to pellet any insoluble material before performing the assay.[6][9] |
Issue 3: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when handling small volumes of enzyme or substrate. |
| Temperature Fluctuations | Ensure all reaction components are equilibrated to the assay temperature (e.g., 25°C or 37°C) before initiating the reaction.[1][11] Use a thermostatted spectrophotometer or plate reader. |
| Inconsistent Reagent Preparation | Prepare buffers and reagent solutions consistently between experiments. Store reconstituted reagents in aliquots to avoid degradation from multiple freeze-thaw cycles.[5][9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right substrate for my chymotrypsin assay?
A1: The choice of substrate depends on the required sensitivity and detection method. For colorimetric assays, chromogenic substrates that release p-nitroaniline (pNA), which can be measured at 405-410 nm, are common.[2][3][6] N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a highly sensitive and specific substrate for chymotrypsin.[3] Alternatively, N-Benzoyl-L-tyrosine ethyl ester (BTEE) can be used, where the hydrolysis is monitored by the increase in absorbance at 256 nm.[1][4] For higher sensitivity, fluorometric substrates are available.[9][10]
Q2: What are the optimal buffer conditions for a chymotrypsin assay?
A2: The recommended buffer is typically Tris-HCl at a pH between 7.8 and 8.3.[1][2] It is also crucial to include calcium chloride (CaCl₂), usually at a concentration of 10-100 mM, as calcium ions are important for the stability of chymotrypsin.[5][12][13]
Q3: How do enzyme and substrate concentrations affect the assay sensitivity?
A3: For optimal sensitivity, the substrate concentration should be at or above its Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. If the signal is too low, you can try increasing the enzyme concentration, but ensure the reaction remains in the linear range over the measurement period.[14] It is recommended to test several enzyme dilutions to find a concentration that gives a linear rate.[6][11]
Q4: Can I use a kinetic or endpoint method for my assay?
A4: Both methods are viable, but a kinetic assay is generally preferred. Measuring the reaction rate over time (kinetic) ensures that the initial velocity (V₀) is captured, which is a more accurate representation of enzyme activity.[9][10] An endpoint assay, where the reaction is stopped after a fixed time, can be simpler but risks deviating from linearity if the reaction is too fast or slow.
Experimental Protocols
Protocol: Colorimetric Assay using Suc-AAPF-pNA
This protocol is adapted for a 96-well plate format.
1. Reagent Preparation:
- Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 at 25°C.[11]
- Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.[1] Immediately before use, dilute to the desired concentration (e.g., 10-30 µg/mL) with 1 mM HCl.[11]
- Substrate Solution: Prepare a stock solution of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in a suitable solvent like DMF or DMSO, and then dilute it in the Assay Buffer to the final working concentration (e.g., 0.2-1 mM).[3]
2. Assay Procedure:
- Add 50 µL of Assay Buffer to each well (including sample, control, and blank wells).
- Add 20 µL of your sample to the appropriate wells. For the positive control, add 20 µL of the diluted chymotrypsin solution. For the blank well, add 20 µL of the sample buffer (e.g., 1 mM HCl).
- Pre-incubate the plate at 25°C for 5 minutes to allow temperature equilibration.[1]
- Initiate the reaction by adding 30 µL of the Substrate Solution to all wells for a final volume of 100 µL.
- Immediately start measuring the absorbance at 405-410 nm every minute for 15-30 minutes using a microplate reader.
3. Data Analysis:
- For each time point, subtract the absorbance of the blank well from the absorbance of the sample and control wells.
- Plot the corrected absorbance versus time.
- Determine the reaction rate (ΔA/min) from the initial linear portion of the curve.
- Calculate the chymotrypsin activity using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[3]
Visualizations
Caption: General workflow for a chymotrypsin colorimetric assay.
Caption: Troubleshooting flowchart for low assay sensitivity.
Caption: Chymotrypsin cleaves a chromogenic substrate.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. coachrom.com [coachrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Chymotrypsinogen A - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. worthingtonweb.com [worthingtonweb.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. abcam.com [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Chromogenic Chymotrypsin Substrates: Suc-Gly-Gly-Phe-pNA vs. Suc-Ala-Ala-Pro-Phe-pNA
For researchers, scientists, and drug development professionals seeking the optimal chromogenic substrate for chymotrypsin activity assays, a detailed comparison of kinetic performance and protocol considerations is essential. This guide provides an objective analysis of two commonly used substrates, N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) and N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), supported by available experimental data.
Both substrates are valuable tools for monitoring the activity of chymotrypsin and other chymotrypsin-like serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue liberates p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity. However, their differing peptide sequences lead to significant variations in their kinetic parameters and, consequently, their suitability for specific applications.
Executive Summary of Performance
Suc-Ala-Ala-Pro-Phe-pNA generally emerges as the superior substrate for chymotrypsin assays due to its significantly lower Michaelis-Menten constant (Km) and reportedly high turnover rate (kcat), indicating a higher affinity and catalytic efficiency. This makes it particularly advantageous for high-throughput screening (HTS) and the precise determination of inhibitor binding constants. In contrast, this compound exhibits a higher Km, suggesting a lower affinity for chymotrypsin.
Quantitative Data Comparison
The following table summarizes the available kinetic parameters for the two substrates with chymotrypsin. It is important to note that direct comparison can be challenging as experimental conditions may vary between studies.
| Parameter | This compound | Suc-Ala-Ala-Pro-Phe-pNA | Reference |
| Structure | Succinyl-Gly-Gly-Phe-pNA | Succinyl-Ala-Ala-Pro-Phe-pNA | |
| Enzyme | Chymotrypsin | Chymotrypsin | |
| Km | 1.6 mM | 60 µM | [1] |
| kcat | Not explicitly found | Described as "high" | [2] |
| Catalytic Efficiency (kcat/Km) | Lower (due to high Km) | Higher (due to low Km and high kcat) | Inferred |
| Other Hydrolyzing Enzymes | Streptomyces griseus protease B | Cathepsin G, Chymase, Human Pancreatic Elastase, FK-506 binding proteins (FKBPs), Cyclophilins | [3] |
Detailed Experimental Protocol
This protocol provides a generalized method for a comparative analysis of the two substrates in a 96-well plate format. Researchers should optimize concentrations and incubation times based on their specific experimental setup and enzyme source.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
Substrate Stock Solutions (10 mM): Dissolve each substrate in DMSO.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2. Immediately before use, dilute the enzyme to the desired working concentration in the Assay Buffer.
-
Substrate Dilution: Prepare a series of dilutions of each substrate stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 to 5 times the expected Km).
-
Assay Setup:
-
Add 180 µL of the appropriate substrate dilution to each well of the microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Reaction Initiation: Add 20 µL of the diluted chymotrypsin solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in the microplate reader at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values for each substrate by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the kcat value (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).
-
Signaling Pathways and Experimental Workflows
The enzymatic reaction follows a simple hydrolytic mechanism. The experimental workflow for comparing the two substrates is designed to determine their kinetic parameters under identical conditions.
Figure 1. Enzymatic hydrolysis of p-nitroanilide substrates by chymotrypsin.
Figure 2. Workflow for the comparative kinetic analysis of chymotrypsin substrates.
Conclusion
Based on the available data, Suc-Ala-Ala-Pro-Phe-pNA is the more sensitive and efficient substrate for chymotrypsin, making it the preferred choice for applications requiring high sensitivity, such as inhibitor screening and detailed kinetic studies. Its lower Km value allows for the use of lower substrate concentrations, which can be advantageous in terms of cost and minimizing potential substrate inhibition.
This compound , while a viable substrate, is less efficient and may be more suitable for general activity assays where high sensitivity is not the primary concern or when studying proteases with a different substrate preference.
For any new experimental system, it is highly recommended to perform a direct comparative analysis using a standardized protocol, as outlined above, to empirically determine the optimal substrate for the specific research needs.
References
A Comparative Guide to Chymotrypsin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common methods for validating chymotrypsin activity. We offer an objective look at assay performance, supported by experimental data, to help you select the most appropriate method for your research needs. Chymotrypsin, a key serine protease, plays a crucial role in digestion and has been implicated in cellular processes like apoptosis.[1][2][3] Accurate and reliable measurement of its enzymatic activity is vital for basic research, drug screening, and clinical diagnostics.
Assay Methodologies & Performance Comparison
The validation of a chymotrypsin activity assay involves assessing several key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, and precision.[4][5] Here, we compare two prevalent assay types: the colorimetric p-Nitroanilide (pNA) assay and the spectrophotometric Benzoyl-L-tyrosine ethyl ester (BTEE) assay.
A common colorimetric method utilizes the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Chymotrypsin cleaves this substrate, releasing the chromophore p-nitroaniline (pNA), which results in an increased absorbance at 405-410 nm.[6][7] An alternative, classic method uses N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate. The hydrolysis of BTEE is monitored by the increase in absorbance at 256 nm.[8][9]
Below is a summary of their performance characteristics based on available data.
Table 1: Comparison of Chymotrypsin Assay Performance
| Parameter | Suc-AAPF-pNA Assay (Colorimetric) | BTEE Assay (Spectrophotometric) | Alternative Methods (QCM, DLS) |
| Principle | Cleavage of Suc-AAPF-pNA releases p-nitroaniline (pNA), measured at 405-410 nm.[6][7] | Hydrolysis of BTEE is monitored by an increase in absorbance at 256 nm.[8] | Methods like Quartz Crystal Microbalance (QCM) and Dynamic Light Scattering (DLS) detect chymotrypsin by its interaction with substrates on a sensor surface.[10] |
| Substrate Specificity | Highly specific for chymotrypsin-like activity; also cleaved by Cathepsin G and subtilisin.[7] | Specific for chymotrypsin.[8][9] | Dependent on the immobilized substrate (e.g., β-casein).[10] |
| Limit of Detection (LOD) | A spectrophotometric method using nanoparticles reported an LOD of 0.15 ± 0.01 nM.[10] | Not explicitly found, but the assay is sensitive for purified enzyme systems. | QCM: 1.40 ± 0.30 nM; DLS: 0.67 ± 0.05 nM.[10] |
| Michaelis Constant (KM) | Low KM indicates high affinity.[7] A study using a different detection method reported a KM of 3.89 ± 1.24 nM.[10] | A standard method in enzymology, implying well-characterized kinetics.[8][9] | QCM: 8.6 ± 3.6 nM; DLS: 1.03 ± 0.26 nM.[10] |
| Advantages | High sensitivity, suitable for stool samples and high-throughput screening.[7] | Classic, well-established method; direct measurement of hydrolysis.[8] | Can be used in non-transparent samples (QCM); high sensitivity.[10] |
| Disadvantages | Potential interference from other proteases.[7] | UV measurement can be subject to interference from other UV-absorbing compounds. Requires quartz cuvettes. | Requires specialized equipment and sensor preparation.[10] |
Visualizing the Experimental Workflow and Biological Context
Understanding the procedural flow and the biological relevance of chymotrypsin is crucial for accurate data interpretation.
Caption: General workflow for a chymotrypsin spectrophotometric assay.
Chymotrypsin is not only a digestive enzyme but also a participant in cellular signaling, notably in apoptosis or programmed cell death.[1][11] Lysosomal membrane permeabilization can release chymotrypsin into the cytosol, where it can activate pro-apoptotic pathways.[1]
Caption: Role of chymotrypsin in a lysosome-dependent apoptosis pathway.
Detailed Experimental Protocols
Below are detailed protocols for the two primary assay types discussed.
Protocol 1: Colorimetric Assay using Suc-AAPF-pNA
This protocol is adapted from procedures for measuring chymotrypsin activity using a synthetic p-nitroanilide substrate.[6]
1. Reagents and Solutions:
-
Tris Buffer (0.1 M, pH 9.0): Dissolve 12.11 g of Tris base in ~900 mL of deionized water. Adjust pH to 9.0 with HCl. Bring the final volume to 1 L.[6]
-
Substrate Stock Solution (Suc-AAPF-pNA, ~80 mM): Dissolve 50 mg of Suc-AAPF-pNA in 1 mL of DMSO.[6] This solution should be protected from light.
-
Substrate Working Solution (~1 mM): Dilute 350 µL of the substrate stock solution into a 25 mL volumetric flask and bring to volume with the Tris Buffer.[6] Prepare fresh.
-
Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl₂.[12] Dilute to a working concentration (e.g., 10-50 µg/mL) in Tris Buffer immediately before use.
2. Assay Procedure:
-
Set a spectrophotometer or microplate reader to 405 nm and the temperature to 37°C.[6]
-
Add 2.4 mL of the pre-warmed Substrate Working Solution to a cuvette.[6] For a microplate format, adjust volumes accordingly (e.g., 180 µL).
-
To initiate the reaction, add 600 µL of the chymotrypsin solution (or adjusted volume for microplate) and mix immediately.
-
Record the increase in absorbance at 405 nm over 5 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the curve.
3. Calculation of Activity:
-
One unit of activity is the amount of enzyme that releases 1.0 µmol of p-nitroaniline per minute.[6]
-
Use the molar extinction coefficient (ε) for pNA, which is 8,800 M⁻¹cm⁻¹ under many assay conditions.[7]
-
Activity (Units/mL) = (ΔA₄₀₅/min * Total Volume [mL]) / (ε [M⁻¹cm⁻¹] * Light Path [cm] * Enzyme Volume [mL])
Protocol 2: Spectrophotometric Assay using BTEE
This protocol is based on the classical Hummel method for determining chymotrypsin activity.[8][9]
1. Reagents and Solutions:
-
Assay Buffer (80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂): Prepare a solution of 80 mM Tris-HCl and adjust the pH to 7.8 at 25°C. Add CaCl₂ to a final concentration of 100 mM.[8]
-
Substrate Solution (1.07 mM BTEE in 50% Methanol): Dissolve N-Benzoyl-L-tyrosine ethyl ester (BTEE) in a solution of 50% (w/w) methanol in water to a final concentration of 1.07 mM.[8]
-
Enzyme Diluent (1 mM HCl): Use 1 mM HCl to prepare chymotrypsin dilutions.[8][9]
-
Chymotrypsin Solution: Dissolve chymotrypsin at 1 mg/mL in the enzyme diluent. Further dilute to a working concentration of 10-30 µg/mL.[8]
2. Assay Procedure:
-
Set a UV spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[8][9]
-
In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.[8]
-
Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and measure any blank rate.[8]
-
Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution. Mix by inversion.[8][9]
-
Record the increase in absorbance at 256 nm for 4-5 minutes.
-
Determine the ΔA₂₅₆/min from the initial linear portion of the data.
3. Calculation of Activity:
-
One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[8][13]
-
The molar extinction coefficient for the hydrolysis of BTEE is 964 M⁻¹cm⁻¹.[8]
-
Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme/mL in reaction mixture) [8]
References
- 1. Lysosomal chymotrypsin induces mitochondrial fission in apoptotic cells by proteolytic activation of calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. fao.org [fao.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 10. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-dependant activation of chymotrypsin-like proteases mediates nuclear events during Jurkat T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chymotrypsin [sigmaaldrich.com]
- 13. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [merckmillipore.com]
Comparative Guide to the Cross-Reactivity of Suc-Gly-Gly-Phe-pNA with Chymotrypsin, Cathepsin G, and Chymase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chromogenic substrate N-Succinyl-Glycyl-Glycyl-Phenylalanine p-nitroanilide (Suc-Gly-Gly-Phe-pNA) with the proteases chymotrypsin, cathepsin G, and chymase. This document summarizes key performance data, offers detailed experimental protocols, and visualizes the enzymatic reaction workflow to aid in experimental design and data interpretation.
Introduction
This compound is a well-established chromogenic substrate primarily used for the assay of chymotrypsin activity.[1][2] The substrate contains a phenylalanine residue at the P1 position, which is a preferred recognition site for chymotrypsin and other chymotrypsin-like serine proteases.[3] Upon enzymatic cleavage at the C-terminal side of the phenylalanine, the p-nitroaniline (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][2] This guide explores the cross-reactivity of this substrate with two other important chymotrypsin-like proteases: cathepsin G and chymase.
Data Presentation: Quantitative Comparison of Protease Activity
While extensive kinetic data for this compound is available for chymotrypsin, specific kinetic parameters for its interaction with cathepsin G and chymase are not readily found in the literature. However, data from a closely related substrate, N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), which also features a P1 phenylalanine, provides valuable insights into the expected reactivity.
| Substrate | Protease | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | α-Chymotrypsin | 1.6[4][5] | - | - | Established substrate. |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 1.7[6] | - | High | Readily hydrolyzed.[7] |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | - | - | - | Known to be a substrate.[7] Cleaved 23-89 times slower than by chymase.[8] |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | - | - | - | Known to be a substrate.[9] |
Key Observations:
-
Chymotrypsin: this compound is an effective substrate for chymotrypsin, with a Michaelis constant (Km) of 1.6 mM.[4][5] The similar Km value of Suc-Ala-Ala-Pro-Phe-pNA suggests that the P1 phenylalanine is the primary determinant for binding.
-
Cathepsin G: Cathepsin G exhibits a substrate specificity that is similar to chymotrypsin C, with a preference for bulky aromatic or basic residues at the P1 position.[10][11] While specific kinetic data for this compound is unavailable, the fact that Suc-Ala-Ala-Pro-Phe-pNA is a substrate for cathepsin G indicates that this compound is also likely to be cleaved, though potentially at a lower efficiency than chymotrypsin.
-
Chymase: Human chymase also displays a strong preference for aromatic amino acids (Tyr and Phe) at the P1 position.[12] Studies with Suc-Ala-Ala-Pro-Phe-pNA confirm it is a substrate for chymase.[9] Comparative studies suggest that chymase hydrolyzes this substrate significantly more efficiently than cathepsin G.[8]
Experimental Protocols
The following is a generalized protocol for a colorimetric assay using this compound that can be adapted for chymotrypsin, cathepsin G, and chymase. Specific buffer conditions and enzyme concentrations may need to be optimized for each protease.
Materials:
-
This compound substrate
-
Protease of interest (α-Chymotrypsin, Cathepsin G, or Chymase)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, or 80 mM Tris-HCl, pH 7.8)[13][14]
-
Dimethyl Sulfoxide (DMSO) for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[13]
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture by adding:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration, e.g., 0.1 - 2.0 mM). The final DMSO concentration should be kept low (typically ≤ 5%) to avoid enzyme inhibition.
-
-
Enzyme Preparation and Addition:
-
Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability).[14]
-
Dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve.
-
The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹ at pH 7.5).[7]
-
Mandatory Visualization
Enzymatic Reaction Workflow
Caption: Workflow of protease-catalyzed hydrolysis of this compound.
Logical Relationship of Substrate Specificity
Caption: Substrate recognition by the P1 binding pocket of the proteases.
References
- 1. This compound | Biosynth [biosynth.com]
- 2. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 3. aklectures.com [aklectures.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
A Comparative Guide to Chymotrypsin Substrates: A Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of three common chymotrypsin substrates: N-Benzoyl-L-tyrosine ethyl ester (BTEE), N-Acetyl-L-tyrosine ethyl ester (ATEE), and N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA). The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate substrate for their specific applications, including enzyme characterization and inhibitor screening.
Introduction to Chymotrypsin and Substrate Kinetics
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1] The efficiency of this enzymatic cleavage is paramount in various biological processes and is a key area of study in drug development and biochemical research. The kinetic parameters of a chymotrypsin-substrate interaction, namely the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km), provide critical insights into the enzyme's catalytic efficiency and substrate preference.
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.
-
kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
-
kcat/Km (Specificity Constant): This ratio is a measure of the overall catalytic efficiency of an enzyme for a particular substrate. It takes into account both the binding affinity (Km) and the catalytic rate (kcat). A higher kcat/Km value signifies a more efficient enzymatic reaction.
This guide will delve into the kinetic comparison of BTEE, ATEE, and SAPPNA, providing the necessary data and protocols to make informed decisions for your research.
Data Presentation: A Kinetic Comparison
The following table summarizes the key kinetic parameters for the hydrolysis of BTEE, ATEE, and SAPPNA by chymotrypsin. These values have been compiled from various literature sources and provide a basis for comparing the performance of these substrates.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | ~0.01 - 0.1 | ~20 - 40 | ~2 x 10⁵ - 4 x 10⁵ |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | ~0.7 | ~193 | ~2.8 x 10⁵ |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) | ~0.03 - 0.09 | ~50 - 75 | ~6 x 10⁵ - 2.5 x 10⁶ |
Note: The kinetic constants can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for conducting kinetic assays with each substrate are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.
Kinetic Assay of Chymotrypsin with N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This spectrophotometric assay is based on the increase in absorbance at 256 nm resulting from the hydrolysis of BTEE.[2][3]
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) solution (1.18 mM in 50% v/v methanol/water)
-
Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.
-
In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of BTEE solution.
-
Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the α-chymotrypsin solution and mix thoroughly.
-
Record the increase in absorbance at 256 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax.
Kinetic Assay of Chymotrypsin with N-Acetyl-L-tyrosine ethyl ester (ATEE)
This assay is similar to the BTEE assay and also relies on spectrophotometric detection of the product.
Materials:
-
α-Chymotrypsin solution
-
N-Acetyl-L-tyrosine ethyl ester (ATEE) solution of varying concentrations
-
Buffer solution (e.g., Tris-HCl, pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a series of ATEE solutions of different concentrations in the buffer.
-
For each concentration, mix the ATEE solution with the buffer in a cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, constant amount of α-chymotrypsin solution.
-
Monitor the change in absorbance at the appropriate wavelength for the product, N-acetyl-L-tyrosine.
-
Determine the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and use a suitable kinetic model (e.g., Michaelis-Menten) to determine Km and Vmax.
Kinetic Assay of Chymotrypsin with N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA)
This colorimetric assay measures the release of p-nitroaniline, which absorbs light at 410 nm.
Materials:
-
α-Chymotrypsin solution
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) solution (e.g., 1 mM in a suitable solvent like DMSO, diluted in buffer)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of SAPPNA in the Tris-HCl buffer.
-
Add the SAPPNA solution to a cuvette or microplate well and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Monitor the increase in absorbance at 410 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance curve. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).
-
Perform the assay at various substrate concentrations to determine the kinetic parameters.
Mandatory Visualization
Signaling Pathway of Chymotrypsin Catalysis
Caption: General mechanism of chymotrypsin-catalyzed substrate hydrolysis.
Experimental Workflow for a Chymotrypsin Kinetic Assay
Caption: A generalized workflow for determining chymotrypsin kinetic parameters.
References
A Comparative Guide to p-Nitroanilide Based Substrates for Enzyme Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical decision that directly influences the accuracy, sensitivity, and overall success of enzyme activity assays. This guide provides an in-depth comparison of p-nitroanilide (pNA) based chromogenic substrates with a common alternative, fluorogenic substrates, particularly those based on 7-amino-4-methylcoumarin (AMC). This comparison is supported by experimental data and detailed protocols to facilitate an informed choice for your research needs.
Introduction to p-Nitroanilide (pNA) Based Substrates
p-Nitroanilide (pNA) based substrates are synthetic molecules designed to mimic the natural substrates of proteases.[1] They consist of a specific peptide sequence recognized by the target enzyme, linked to a p-nitroanilide molecule.[2] In its intact form, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and pNA, the free p-nitroaniline is released.[1] This liberated pNA is a yellow chromophore with a distinct absorbance maximum around 405 nm, allowing for direct and quantitative spectrophotometric measurement of enzyme kinetics.[2][3] This straightforward principle has made pNA substrates a staple in enzymology, clinical diagnostics, and high-throughput screening for decades.[1]
Comparison with Fluorogenic Substrates
The primary alternative to chromogenic pNA substrates are fluorogenic substrates, with 7-amino-4-methylcoumarin (AMC) being a widely used fluorophore.[4] In these substrates, the AMC molecule is linked to a peptide sequence, and its fluorescence is quenched in the conjugated form.[3] Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity upon excitation at approximately 380 nm, with emission read at around 460 nm.[3]
The choice between pNA and fluorogenic substrates often involves a trade-off between sensitivity, cost, and the available instrumentation. Fluorometric assays are generally more sensitive than colorimetric assays.[3]
Quantitative Performance Comparison
The following table summarizes key performance indicators for pNA and AMC-based substrates, using the caspase-3 substrate Ac-DEVD as a primary example, along with data for other proteases where available.
| Feature | p-Nitroanilide (pNA) Based Substrates | 7-Amino-4-methylcoumarin (AMC) Based Substrates | Key Advantages of AMC Substrates |
| Principle of Detection | Release of a chromophore (p-nitroaniline), measured by absorbance.[1] | Release of a fluorophore (7-amino-4-methylcoumarin), measured by fluorescence.[3] | Higher intrinsic signal-to-noise potential. |
| Wavelength | Absorbance at ~405 nm.[3] | Excitation: ~380 nm / Emission: ~460 nm.[3] | Specific detection with minimal background from non-specific light sources. |
| Sensitivity | Moderate to Low. | High (can be up to 100-fold or more sensitive than chromogenic assays). | Capable of detecting lower enzyme concentrations.[3] |
| Instrumentation | Standard spectrophotometer or microplate reader.[3] | Fluorometer or fluorescent microplate reader.[3] | |
| Cost | Generally lower.[3] | Generally higher.[3] | |
| Common Interferences | Colored or turbid compounds in the sample. | Fluorescent compounds, quenchers, and inner filter effects. | |
| Typical Enzymes | Trypsin-like serine proteases (Thrombin, Plasmin, Factor Xa), Caspases.[5] | Broad range, adaptable by changing the peptide sequence (Caspases, MMPs, Serine & Cysteine Proteases).[6] | Greater versatility for a wider array of enzymes. |
Kinetic Parameters for Caspase-3 (Substrate: Ac-DEVD)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | 9.7[3] | N/A | N/A |
| Ac-DEVD-AMC | 10[3] | N/A | N/A |
| Ac-DEVD-AFC | 14.5 | 1.9 | 130,000 |
Note: While the Km values for Ac-DEVD-pNA and Ac-DEVD-AMC with Caspase-3 are similar, indicating comparable enzyme affinity, fluorogenic substrates like Ac-DEVD-AFC generally exhibit significantly higher catalytic efficiency (kcat/Km).[7]
Kinetic Parameters for Trypsin
| Substrate | Km (mM) | Vmax (nmol/L·min⁻¹) |
| Boc-Gln-Ala-Arg-MCA (AMC) | 0.00599 | 35,270 |
Experimental Protocols
General Protocol for a Chromogenic Protease Assay using a pNA Substrate
This protocol provides a general framework. Optimal conditions such as buffer composition, pH, temperature, and substrate concentration should be empirically determined for each specific enzyme.
Materials:
-
Enzyme of interest
-
pNA-based substrate (e.g., Ac-DEVD-pNA for caspase-3)[7]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT for caspase-3)[9]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[7]
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer appropriate for your enzyme.
-
Dissolve the pNA substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 4 mM for Ac-DEVD-pNA).[7]
-
Prepare the enzyme solution in cold assay buffer just before use.
-
-
Assay Setup:
-
Add your sample (e.g., 50-100 µg of protein lysate) to each well of the 96-well plate.[7]
-
Include a blank control containing buffer and substrate but no enzyme.
-
Bring the final volume in each well to a consistent amount with assay buffer.
-
-
Initiate Reaction:
-
Add the pNA substrate stock solution to each well to achieve the desired final concentration (e.g., 200 µM for Ac-DEVD-pNA).[7]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all sample readings.
-
The increase in absorbance is proportional to the enzyme activity. For quantitative analysis, a standard curve can be generated using known concentrations of free pNA.
-
General Protocol for a Fluorogenic Protease Assay using an AMC Substrate
This protocol provides a general framework. As with the chromogenic assay, specific conditions should be optimized for your enzyme and substrate.
Materials:
-
Enzyme of interest
-
AMC-based substrate (e.g., Ac-DEVD-AMC for caspase-3)[10]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT for caspase-3)[9]
-
96-well black, flat-bottom microplate[10]
-
Fluorometer or fluorescent microplate reader with appropriate filters (Excitation ~380 nm, Emission ~460 nm)[10]
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer.
-
Dissolve the AMC substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1 mM for Ac-DEVD-AMC).[10]
-
Prepare the enzyme solution in cold assay buffer.
-
-
Assay Setup:
-
Add your sample to the wells of the 96-well black plate.
-
Include a blank control with buffer and substrate but no enzyme.
-
Adjust the volume with assay buffer.
-
-
Initiate Reaction:
-
Add the AMC substrate stock solution to each well to the desired final concentration (e.g., 50 µM for Ac-DEVD-AFC).[7]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.
-
The increase in fluorescence is proportional to the enzyme activity. A standard curve using free AMC can be used for quantification.
-
Mandatory Visualizations
Caption: General mechanism of a p-nitroanilide-based chromogenic assay.
Caption: General mechanism of a fluorogenic assay using an AMC-conjugated substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRINCIPLES OF CHROMOGENIC SUBSTRATES | Austin Tommy [austintommy.com.ng]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jascoinc.com [jascoinc.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
The Direct Correlation Between Enzyme Concentration and Substrate Hydrolysis Rate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemistry and drug development, understanding the kinetics of enzymatic reactions is paramount. A fundamental principle of enzyme kinetics is the direct relationship between the concentration of an enzyme and the rate at which it hydrolyzes its substrate, given that the substrate is in excess. This guide provides a comprehensive comparison of methods to study this relationship, supported by experimental data and detailed protocols.
Unveiling the Relationship: How Enzyme Concentration Dictates Reaction Speed
The rate of an enzyme-catalyzed reaction is directly proportional to the concentration of the enzyme when the substrate concentration is not a limiting factor. In essence, doubling the amount of enzyme will double the rate of substrate hydrolysis, as there are twice as many active sites available to bind to the substrate and facilitate the reaction. This linear relationship holds true until other factors, such as substrate depletion or changes in pH or temperature, become limiting.
This principle is a cornerstone of Michaelis-Menten kinetics, which mathematically describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]). While the full Michaelis-Menten model describes the effect of substrate concentration, the impact of enzyme concentration is more straightforward: a higher enzyme concentration leads to a proportionally higher Vmax.
Quantitative Analysis: Enzyme Concentration vs. Hydrolysis Rate
To illustrate this direct relationship, the following table summarizes representative data from an experiment measuring the hydrolysis of a substrate at various enzyme concentrations. In this experiment, the time required for the complete hydrolysis of a fixed amount of substrate is recorded. The initial rate of reaction is then calculated as the reciprocal of the time taken (1/Time).
| Enzyme Concentration (%) | Time for Complete Hydrolysis (seconds) | Initial Rate of Reaction (1/s) |
| 0.2 | 300 | 0.0033 |
| 0.4 | 150 | 0.0067 |
| 0.6 | 100 | 0.0100 |
| 0.8 | 75 | 0.0133 |
| 1.0 | 60 | 0.0167 |
This data is representative and illustrates the expected inverse relationship between enzyme concentration and reaction time, leading to a direct linear relationship between enzyme concentration and reaction rate.
Experimental Protocol: The Trypsin-Casein Assay
A classic and visually illustrative method to demonstrate the effect of enzyme concentration on hydrolysis rate is the trypsin-casein assay. Trypsin, a protease, hydrolyzes casein, the main protein in milk, causing the opaque white solution to become clear.
Objective: To determine the effect of varying trypsin concentration on the rate of casein hydrolysis.
Materials:
-
Trypsin solutions of varying concentrations (e.g., 0.2%, 0.4%, 0.6%, 0.8%, 1.0%)
-
Casein solution (e.g., 2% milk powder solution)
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Pipettes
-
Stopwatch
-
Water bath
Procedure:
-
Preparation: Prepare serial dilutions of a stock trypsin solution to obtain the desired concentrations. Ensure the casein solution is well-mixed and opaque.
-
Temperature Control: Place all solutions in a water bath set to an optimal temperature for trypsin activity (e.g., 37°C) and allow them to equilibrate.
-
Blank Preparation: For each enzyme concentration, prepare a blank cuvette containing the trypsin solution and distilled water to calibrate the spectrophotometer.
-
Reaction Initiation: Pipette a fixed volume of casein solution into a clean cuvette. Add a fixed volume of a specific trypsin concentration to the cuvette, start the stopwatch immediately, and mix the contents gently.
-
Data Collection: Place the cuvette in the spectrophotometer and measure the absorbance at a specific wavelength (e.g., 595 nm) at regular time intervals (e.g., every 10 seconds). Alternatively, if a spectrophotometer is not available, visually monitor the solution until it becomes transparent and record the time taken.
-
Repeat: Repeat the experiment for each trypsin concentration, ensuring to use a clean cuvette each time.
-
Analysis: Plot a graph of absorbance versus time for each enzyme concentration. The initial rate of the reaction is the slope of the initial linear portion of the curve. Alternatively, plot the reciprocal of the time taken for the solution to clear against the enzyme concentration.
Comparing Methodologies for Measuring Enzyme Activity
While the trypsin-casein assay is a straightforward method, various other techniques are available to quantify enzyme activity, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Colorimetric Assays | The enzymatic reaction produces a colored product that can be quantified using a spectrophotometer. | Simple, cost-effective, and suitable for high-abundance enzymes. | Lower sensitivity compared to fluorometric methods, and the color change can be less pronounced at low enzyme concentrations. |
| Fluorometric Assays | The enzymatic reaction produces a fluorescent product, which is detected by a fluorometer. | High sensitivity, ideal for low-abundance enzymes and high-throughput screening, and offers a broader dynamic range. | Can be more expensive than colorimetric assays. |
| Luminescent Assays | The enzymatic reaction generates light (bioluminescence), which is measured by a luminometer. | Extremely sensitive and has a very low background signal. | The signal can be transient, and the reagents may be less stable. |
| Radiometric Assays | Uses a radioactively labeled substrate. The reaction is stopped, and the radioactive product is separated and quantified. | Highly sensitive and specific. | Requires handling of radioactive materials and specialized equipment for disposal and detection. |
| Chromatographic Assays | The substrate and product are separated by chromatography (e.g., HPLC), and their concentrations are measured. | Allows for the direct measurement of multiple substrates and products simultaneously and can be very accurate. | Can be time-consuming and requires expensive equipment. |
Visualizing the Concepts
To further clarify the experimental workflow and the underlying principle, the following diagrams are provided.
Caption: Experimental workflow for the trypsin-casein assay.
Caption: Direct proportionality of reaction rate to enzyme concentration.
A Researcher's Guide to Statistical Analysis of Chymotrypsin Kinetic Data: A Comparative Approach
For researchers, scientists, and drug development professionals, accurate analysis of enzyme kinetics is paramount for understanding protein function and developing effective therapeutics. This guide provides a comparative analysis of common statistical methods used to determine the kinetic parameters of chymotrypsin, a model serine protease. We present a detailed examination of the Michaelis-Menten model and its linear transformations—the Lineweaver-Burk and Hanes-Woolf plots—supported by experimental data and protocols.
Unraveling Chymotrypsin's Catalytic Efficiency: A Comparison of Kinetic Models
The catalytic behavior of chymotrypsin is often described by the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[1] From this relationship, two key kinetic parameters are derived: the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity, and the maximum velocity (Vₘₐₓ), the theoretical maximum rate of the reaction.
While non-linear regression directly to the Michaelis-Menten equation is now readily accessible and considered more accurate, linear transformations of the equation have historically been widely used for graphical representation and parameter estimation.[2] This guide focuses on comparing the results obtained from two such linearizations: the Lineweaver-Burk plot and the Hanes-Woolf plot.
Data Presentation: A Comparative Look at Kinetic Parameters
The following table summarizes hypothetical kinetic data for chymotrypsin-catalyzed hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). The initial reaction velocities were measured at various substrate concentrations. The kinetic parameters (Kₘ and Vₘₐₓ) were then determined using non-linear regression to the Michaelis-Menten equation, as well as linear regression on the Lineweaver-Burk and Hanes-Woolf plots.
| Substrate Concentration ([S]) (mM) | Initial Velocity (V₀) (µM/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µM) | [S]/V₀ (min) |
| 0.1 | 5.0 | 10.0 | 0.200 | 0.020 |
| 0.2 | 8.3 | 5.0 | 0.120 | 0.024 |
| 0.4 | 12.5 | 2.5 | 0.080 | 0.032 |
| 0.8 | 16.7 | 1.25 | 0.060 | 0.048 |
| 1.6 | 20.0 | 0.625 | 0.050 | 0.080 |
Table 1: Hypothetical Kinetic Data for Chymotrypsin
| Analysis Method | Kₘ (mM) | Vₘₐₓ (µM/min) |
| Non-linear Regression (Michaelis-Menten) | 0.30 | 25.0 |
| Linear Regression (Lineweaver-Burk) | 0.33 | 25.6 |
| Linear Regression (Hanes-Woolf) | 0.31 | 25.2 |
Table 2: Comparison of Kinetic Parameters Determined by Different Statistical Methods
As the data illustrates, while all three methods yield comparable results, the Lineweaver-Burk plot can be more susceptible to errors at low substrate concentrations due to the double reciprocal transformation, which can unevenly weight data points.[3][4] The Hanes-Woolf plot often provides a more even distribution of error.[4][5]
Experimental Protocols: A Foundation for Reliable Data
The accuracy of any kinetic analysis is fundamentally dependent on the quality of the experimental data. Below is a detailed protocol for determining the kinetic parameters of chymotrypsin.
Protocol for Chymotrypsin Kinetic Assay
Materials:
-
Bovine α-chymotrypsin[6]
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (substrate)[6]
-
Tris-HCl buffer (e.g., 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)[6]
-
1 mM HCl[6]
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of chymotrypsin in 1 mM HCl. Dilute the stock solution in Tris-HCl buffer to achieve a final concentration in the assay between 10-30 µg/mL.[6]
-
Substrate Preparation: Prepare a stock solution of BTEE in a suitable solvent (e.g., ethanol or DMSO) and then dilute to various working concentrations in Tris-HCl buffer.
-
Assay Execution:
-
Add a defined volume of the substrate solution to a quartz cuvette.
-
Place the cuvette in a spectrophotometer set to a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time.[6] The rate of change in absorbance is proportional to the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ versus [S] and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Alternatively, transform the data to create Lineweaver-Burk (1/V₀ vs 1/[S]) or Hanes-Woolf ([S]/V₀ vs [S]) plots and perform linear regression to determine Kₘ and Vₘₐₓ.
-
Visualizing the Workflow and Analytical Models
To further clarify the experimental and analytical processes, the following diagrams have been generated using the DOT language.
Conclusion
The statistical analysis of chymotrypsin kinetic data is a critical step in biochemical and pharmaceutical research. While non-linear regression analysis of the Michaelis-Menten model is generally preferred for its accuracy, linear plotting methods such as the Lineweaver-Burk and Hanes-Woolf plots remain valuable for data visualization and for obtaining initial estimates of kinetic parameters.[3][7] The choice of analytical method can influence the determined kinetic parameters, and researchers should be aware of the potential biases associated with each approach. A thorough understanding of the experimental protocol and the underlying assumptions of each model is essential for generating reliable and reproducible results.
References
- 1. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. bgc.ac.in [bgc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. fiveable.me [fiveable.me]
- 6. rsc.org [rsc.org]
- 7. Hanes–Woolf plot - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Inter-laboratory Comparison of Chymotrypsin Assays
Introduction
Chymotrypsin, a key digestive serine protease, is a subject of intense study in biochemistry and drug development. The accurate measurement of its enzymatic activity is crucial for understanding its function and for the development of novel therapeutics. However, significant variability in assay results is often observed between different laboratories. This guide provides a comprehensive comparison of common chymotrypsin assay methods, detailed experimental protocols, and best practices to enhance reproducibility and facilitate reliable inter-laboratory comparisons.
The choice of assay method can significantly impact accuracy, detection limits, and reproducibility, which in turn affects product quality claims and compliance with regulatory standards.[1] Factors such as temperature, pH, ionic strength, and buffer type must be strictly controlled to ensure consistent and reproducible results that can be duplicated across different laboratories.[2]
Comparison of Common Chymotrypsin Assay Methods
The two most prevalent methods for quantifying chymotrypsin activity are spectrophotometric (colorimetric) and fluorometric assays. Each method offers distinct advantages and is suited for different applications.
-
Spectrophotometric / Colorimetric Assays: These assays are widely used due to their simplicity and cost-effectiveness.[1] They measure the change in color or absorbance as the enzyme catalyzes a reaction with a specific substrate.[1]
-
Fluorometric Assays: These methods offer extremely high sensitivity, making them ideal for detecting very low levels of enzyme activity in research and development settings.[1][3] They measure the fluorescence emitted by a product formed during the enzymatic reaction.[1]
Table 1: Comparison of Chymotrypsin Assay Principles
| Feature | Spectrophotometric / Colorimetric Assay | Fluorometric Assay |
| Principle | Measures the increase in absorbance as a chromogenic substrate is hydrolyzed. | Measures the increase in fluorescence as a fluorogenic substrate is hydrolyzed.[4][5] |
| Common Substrate | N-Benzoyl-L-tyrosine ethyl ester (BTEE)[6][7] or MeO-Suc-Arg-Pro-Tyr-pNA.[8] | Synthetic non-fluorescent substrate cleaved to release a fluorophore like Coumarin.[5] |
| Detection | Increased absorbance at 256 nm (for BTEE)[6][7] or 405 nm (for pNA).[8] | Fluorescence at Ex/Em = 380/460 nm.[4][5] |
| Sensitivity | Lower sensitivity compared to fluorometric methods.[1] | High sensitivity, can detect as low as 0.01 mU of chymotrypsin.[4][5] |
| Pros | Simple, cost-effective, suitable for large-scale screening.[1] | Extremely sensitive, ideal for low-volume or low-concentration samples.[1][3] |
| Cons | Less sensitive, can be affected by sample turbidity or impurities.[1] | More expensive, requires specialized substrates and a fluorometer.[1] |
| Specificity | May have cross-reactivity with other proteases. | Kits often include a selective inhibitor for specific chymotrypsin activity measurement.[4][5] |
Quantitative Data Presentation
To ensure comparability of results across laboratories, it is essential to report not only the mean enzyme activity but also the variance. The use of standardized reference materials and consistent unit definitions is critical for reducing inter-laboratory discrepancies.[9] One unit of α-chymotrypsin is typically defined as the amount of enzyme that will hydrolyze 1.0 µmole of substrate per minute at a specific pH and temperature.[6]
Table 2: Hypothetical Inter-laboratory Data for Chymotrypsin Activity (Units/mg)
| Laboratory | Method | Mean Activity (U/mg) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | Spectrophotometric (BTEE) | 45.2 | 3.1 | 6.9 |
| Lab B | Spectrophotometric (BTEE) | 48.5 | 4.0 | 8.2 |
| Lab C | Spectrophotometric (BTEE) | 43.8 | 2.9 | 6.6 |
| Consensus | Spectrophotometric (BTEE) | 45.8 | 2.4 | 5.3 |
| Lab A | Fluorometric | 50.1 | 1.5 | 3.0 |
| Lab B | Fluorometric | 49.5 | 1.2 | 2.4 |
| Lab C | Fluorometric | 51.2 | 1.8 | 3.5 |
| Consensus | Fluorometric | 50.3 | 0.9 | 1.8 |
This table is a representative example and does not contain real experimental data.
Experimental Protocols & Workflows
Detailed and standardized protocols are fundamental to achieving reproducible results.
Protocol 1: Spectrophotometric Chymotrypsin Assay
This protocol is based on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE).[6][7]
Reagents:
-
Tris Buffer: 80 mM Trizma-base buffer, pH 7.8 at 25°C.[6]
-
BTEE Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in 63.4% Methanol.[6]
-
Calcium Chloride Solution: 2 M CaCl₂.[6]
-
HCl Solution: 1 mM Hydrochloric Acid.[6]
-
Enzyme Solution: Immediately before use, prepare a solution of 2-5 units/mL α-chymotrypsin in cold 1 mM HCl.[6]
Procedure:
-
Set a spectrophotometer to 256 nm and equilibrate to 25°C.[7]
-
Prepare a reaction mixture in a 3.00 mL cuvette containing:
-
Incubate in the spectrophotometer for 4-5 minutes to achieve temperature equilibrium and record the blank rate.[7]
-
Add 0.1 mL of the enzyme solution to initiate the reaction.[7]
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[6][7]
-
Calculate the rate of change in absorbance (ΔA₂₅₆/minute) from the initial linear portion of the curve.[7]
Calculation of Activity: Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme/mL in reaction mixture)[7] Where 964 is the extinction coefficient of BTEE at 256 nm.
Spectrophotometric Assay Workflow.
Protocol 2: Fluorometric Chymotrypsin Assay
This protocol is a generalized procedure based on commercially available kits.[4][5]
Reagents (typically provided in a kit):
-
Assay Buffer
-
Fluorogenic Substrate
-
Chymotrypsin Activator (to convert chymotrypsinogen to chymotrypsin)
-
Selective Chymotrypsin Inhibitor
-
Fluorophore Standard (e.g., Coumarin) for standard curve
-
Positive Control
Procedure:
-
Sample Preparation: Homogenize cells or tissue in ice-cold Assay Buffer. Centrifuge to collect the supernatant. Determine protein concentration.[4][5]
-
Standard Curve: Prepare a dilution series of the fluorophore standard in Assay Buffer in a 96-well plate.[5]
-
Sample Wells: Add samples to different wells. For measuring specific activity, prepare parallel wells containing the sample and the selective Chymotrypsin Inhibitor.
-
Positive Control: Add Chymotrypsin Positive Control to designated wells.
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, Chymotrypsin Activator, and the Fluorogenic Substrate.
-
Initiate Reaction: Add the Reaction Mix to all wells (standards, samples, controls).
-
Measurement: Immediately begin recording fluorescence (e.g., Ex/Em = 380/460 nm) in kinetic mode at 25°C for 30-60 minutes.[4]
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min).
-
Subtract the rate of the inhibitor-containing wells from the non-inhibitor wells to get the specific chymotrypsin activity.
-
Plot the standard curve and determine the concentration of the fluorophore produced in your samples.
-
Calculate chymotrypsin activity based on the standard curve.
-
Fluorometric Assay Workflow.
Conclusion and Best Practices for Inter-laboratory Consistency
Achieving consistency in chymotrypsin activity measurements across different laboratories is challenging but attainable. The choice between spectrophotometric and fluorometric assays depends on the required sensitivity and available equipment. While spectrophotometric methods are robust and economical, fluorometric assays provide superior sensitivity for detecting low enzyme concentrations.
To improve inter-laboratory comparability, researchers should:
-
Adopt Standardized Protocols: Utilize widely accepted and detailed protocols, such as those provided by biochemical suppliers.[6][7]
-
Control Critical Variables: Strictly control temperature, pH, and reagent concentrations, as minor variations can lead to significant differences in measured activity.[2]
-
Use Reference Standards: Standardize assays against a common reference chymotrypsin preparation to normalize for differences in reagent specific activity.[9]
-
Report Comprehensive Data: Publish detailed experimental conditions, including the specific assay method, substrate, temperature, pH, and calculations, to allow for proper evaluation and replication of the results.
-
Employ Kinetic Analysis: Continuous monitoring (kinetic) methods are more accurate than fixed-time point assays because they ensure the measurement is taken during the initial linear phase of the reaction.[10]
By adhering to these principles, the scientific community can work towards minimizing inter-laboratory variability and enhancing the reliability and comparability of chymotrypsin assay data.
References
- 1. antozyme.com [antozyme.com]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. abcam.cn [abcam.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. coachrom.com [coachrom.com]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Suc-Gly-Gly-Phe-pNA
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of a secure research environment and adherence to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of Suc-Gly-Gly-Phe-pNA, a chromogenic substrate for chymotrypsin. Following these procedures will help protect laboratory personnel and the environment.
Key Safety and Disposal Information
Proper handling and disposal of this compound are crucial due to its potential hazards. The primary directive is to treat this compound as chemical waste and to utilize a licensed professional waste disposal service for its final disposition.[1] This ensures that the material is managed in accordance with all applicable regulations.
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Due to these hazards, it is imperative to prevent the release of this substance into the environment.[2]
Quantitative Data for this compound
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 68982-90-1 | [3] |
| Molecular Formula | C₂₃H₂₅N₅O₈ | |
| Molecular Weight | 499.47 g/mol | [3] |
| Appearance | Powder | |
| Melting Point | 146 °C (295 °F) | [2] |
| Storage Temperature | −20°C | |
| Solubility | Acetic acid: 20 mg/mL | |
| Hazard Statements | H315, H319, H335, H410 | [2] |
| Precautionary Statements | P261, P264, P271, P273, P280 | [2] |
Detailed Disposal Protocol
Follow these procedural steps to ensure the safe handling and disposal of waste this compound.
1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles[1]
-
Chemical-resistant gloves (e.g., nitrile rubber)[1]
-
Laboratory coat[1]
-
In case of dust, use a NIOSH-approved N95 dust mask.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).[1]
-
Do not mix this waste with general laboratory trash, sharps, or biohazardous waste.[1]
3. Container Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound" or "N-Succinyl-Gly-Gly-Phe-p-nitroanilide".[1]
-
Include the CAS number (68982-90-1) and any other identifiers required by your institution's environmental health and safety (EHS) office.[1]
4. Secure Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste.[1]
-
This area should be well-ventilated and away from incompatible materials.[1]
5. Professional Disposal:
-
Contact your institution's EHS office or a licensed professional chemical waste disposal service to arrange for pickup and final disposal.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.[1]
6. Spill and Decontamination Procedures:
-
In case of a spill, avoid generating dust.[2]
-
Carefully collect the dry material and place it in the designated chemical waste container.
-
Clean the affected area thoroughly.
-
Avoid substance contact and ensure adequate ventilation.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
